Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP
Description
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Propriétés
IUPAC Name |
tert-butyl (4S)-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[(4-nitrophenoxy)carbonyloxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H57N7O13/c1-29(2)42(55-44(59)40(24-25-41(57)69-49(3,4)5)54-47(62)66-28-38-36-13-8-6-11-34(36)35-12-7-9-14-37(35)38)45(60)53-39(15-10-26-51-46(50)61)43(58)52-31-18-16-30(17-19-31)27-67-48(63)68-33-22-20-32(21-23-33)56(64)65/h6-9,11-14,16-23,29,38-40,42H,10,15,24-28H2,1-5H3,(H,52,58)(H,53,60)(H,54,62)(H,55,59)(H3,50,51,61)/t39-,40-,42-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVCVTKFTVOYBD-LIHJDWACSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H57N7O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of Fmoc-Glu(Boc)-Val-Cit-PAB-PNP in Advancing Antibody-Drug Conjugate Synthesis
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually being reshaped by the advent of sophisticated bioconjugation technologies. Among these, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine, selectively delivering potent cytotoxic agents to tumor cells while minimizing systemic toxicity. A critical component in the design and efficacy of modern ADCs is the linker molecule, which bridges the antibody to its cytotoxic payload. This technical guide delves into the multifaceted role and application of Fmoc-Glu(Boc)-Val-Cit-PAB-PNP, a protease-cleavable linker that has garnered significant attention for its strategic advantages in ADC synthesis.[][2][3]
Core Components and Their Functions
Fmoc-Glu(Boc)-Val-Cit-PAB-PNP is a meticulously designed chemical entity, with each of its components playing a crucial role in the successful construction and function of an ADC.[][4]
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[] This enzymatic susceptibility allows for the selective cleavage of the linker and subsequent release of the payload within the target cancer cell.[]
-
p-Aminobenzylcarbamate (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the traceless release of the unmodified and fully active cytotoxic drug.
-
p-Nitrophenyl (PNP) Ester: The PNP ester is a highly reactive functional group that facilitates the covalent attachment of the linker to a nucleophilic group on the cytotoxic payload, typically an amine, to form a stable amide bond. Its stability and reactivity make it a superior synthon for bioconjugation.[][2]
-
Glutamic Acid (Glu) Residue: The inclusion of a glutamic acid residue at the P3 position of the peptide linker significantly enhances the in vivo stability of the resulting ADC, particularly in mouse models.[6] It has been demonstrated to reduce premature cleavage by mouse carboxylesterase Ces1c, leading to a longer ADC half-life and improved therapeutic efficacy.[6]
-
Fmoc and Boc Protecting Groups: The Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) groups are temporary protecting groups for the amine functionalities of the glutamic acid residue. These protecting groups are essential during the synthesis of the drug-linker conjugate, preventing unwanted side reactions and are removed in subsequent steps to allow for conjugation to the antibody.[][3]
Mechanism of Action: A Targeted Release Cascade
The therapeutic efficacy of an ADC constructed with the Fmoc-Glu(Boc)-Val-Cit-PAB-PNP linker hinges on a precisely orchestrated sequence of events initiated upon reaching the target tumor cell.
Quantitative Data on Linker Performance
The selection of a linker in ADC development is a data-driven process. The following tables summarize key quantitative parameters related to the performance of Val-Cit and related dipeptide linkers.
Table 1: Comparative Enzymatic Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit | Baseline | 15.2 | 1.8 | 1.18 x 10⁵ |
| Val-Ala | ~50% of Val-Cit | 25.8 | 1.2 | 4.65 x 10⁴ |
| Phe-Lys | ~30-fold faster than Val-Cit | 18.5 | 1.6 | 8.65 x 10⁴ |
| Data compiled from multiple sources. Note: Absolute values can vary based on experimental conditions.[7][8][9] |
Table 2: In Vivo Stability of ADCs with Different Linkers in Mouse Models
| Linker | ADC Half-life in Mouse Plasma |
| Val-Cit | ~2 days |
| Glu-Val-Cit (EVCit) | ~12 days |
| Data demonstrates the significant improvement in stability with the inclusion of a glutamic acid residue.[6] |
Experimental Protocols
A comprehensive understanding of the methodologies employed in the synthesis and evaluation of ADCs is paramount for researchers in the field. The following sections provide detailed protocols for key experimental procedures.
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol outlines the general steps for conjugating Fmoc-Glu(Boc)-Val-Cit-PAB-PNP to a payload containing a primary or secondary amine, such as Monomethyl Auristatin E (MMAE).
Materials:
-
Fmoc-Glu(Boc)-Val-Cit-PAB-PNP
-
Cytotoxic payload with an amine group (e.g., MMAE)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve Fmoc-Glu(Boc)-Val-Cit-PAB-PNP (1.2 equivalents) and the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by HPLC.
-
Upon completion, dilute the reaction mixture with a suitable solvent and purify the drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the solid drug-linker conjugate.
Protocol 2: Conjugation of the Drug-Linker to an Antibody
This protocol describes the conjugation of the purified drug-linker to a monoclonal antibody, typically targeting cysteine or lysine (B10760008) residues. The following protocol is a representative example for cysteine conjugation.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction
-
Drug-linker conjugate with a maleimide (B117702) group (requires modification of the drug-linker from Protocol 1 to introduce a maleimide handle)
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction: Incubate the mAb with a 10-fold molar excess of TCEP in PBS at 37°C for 1-2 hours to reduce interchain disulfide bonds.
-
Drug-Linker Conjugation: Add the maleimide-activated drug-linker conjugate (typically 5-10 fold molar excess over the antibody) to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reagents using an SEC column equilibrated with PBS.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
Protocol 3: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This assay is used to evaluate the enzymatic release of the payload from the ADC.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5
-
Quenching solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Activate Cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.
-
Add the ADC to the activated enzyme solution to initiate the cleavage reaction. A typical final concentration is 10 µM for the ADC and 100 nM for the enzyme.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the reaction by adding 3 volumes of the quenching solution.
-
Analyze the samples by reverse-phase HPLC to quantify the amount of released payload over time.
Conclusion
The Fmoc-Glu(Boc)-Val-Cit-PAB-PNP linker represents a sophisticated and highly adaptable tool in the arsenal (B13267) of ADC development. Its modular design, incorporating a protease-cleavable dipeptide, a self-immolative spacer, and stabilizing elements, allows for the creation of ADCs with enhanced stability and potent, targeted cytotoxic activity. A thorough understanding of its chemical properties, mechanism of action, and the associated experimental methodologies is crucial for researchers and drug developers striving to engineer the next generation of life-saving cancer therapeutics. The detailed protocols and quantitative data presented in this guide aim to provide a solid foundation for the successful application of this pivotal linker technology.
References
Introduction: The Critical Role of Linker Technology in Antibody-Drug Conjugates
An In-depth Technical Guide on the Core Role of the PABC Self-Immolative Spacer in Drug Release
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1] An ADC's architecture consists of three core components: a monoclonal antibody for precise targeting of tumor-associated antigens, a potent cytotoxic payload, and a chemical linker that connects them. The linker is a critical determinant of the ADC's success, governing its stability in circulation and the mechanism of payload release at the target site.[]
Among the most pivotal innovations in linker technology is the p-aminobenzyloxycarbonyl (PABC) self-immolative spacer. This guide provides a comprehensive technical overview of the PABC spacer, detailing its mechanism of action, performance kinetics, and the experimental protocols used for its evaluation.
The PABC Self-Immolative Spacer: Mechanism of Action
The primary function of the PABC spacer is to serve as a stable bridge between the drug and the antibody, engineered for conditional and rapid disassembly once a specific biological trigger is activated within the target cell.[3] This "self-immolative" process is not a slow degradation but a rapid, irreversible electronic cascade.[4]
The drug release mechanism is a two-step process:
-
Enzymatic Trigger Activation : The process is initiated by the cleavage of a promoiety attached to the PABC spacer. In the most common configuration, this is a dipeptide sequence, such as valine-citrulline (Val-Cit), which is specifically recognized and cleaved by lysosomal proteases like Cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[1][5][]
-
Self-Immolation via 1,6-Elimination : The enzymatic cleavage unmasks the aniline (B41778) amino group of the p-aminobenzyl moiety. This triggers a spontaneous 1,6-electronic elimination cascade. The process results in the formation of an azaquinone methide intermediate, the release of carbon dioxide, and, crucially, the liberation of the cytotoxic drug in its original, unmodified, and fully active form.[4][7]
References
An In-Depth Technical Guide to Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP: A Key Linker in Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP, a critical component in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). This document details its mechanism of action, physicochemical properties, and the broader context of its use in the field of bioconjugation.
Introduction
This compound is a sophisticated, cleavable linker designed for the covalent attachment of therapeutic agents to targeting moieties, most notably monoclonal antibodies. Its multi-component structure is meticulously engineered to ensure stability in systemic circulation while enabling specific, enzymatic release of the payload within the target cell's lysosomal compartment. The strategic inclusion of protecting groups (Fmoc and Boc) allows for controlled, sequential synthesis of complex drug-linker constructs.
Chemical Structure and Properties
The chemical structure of this compound is comprised of several key functional units: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glutamic acid residue with a tert-butyloxycarbonyl (Boc) protected side chain, a valine-citrulline (Val-Cit) dipeptide, a p-aminobenzyl alcohol (PAB) spacer, and a p-nitrophenyl (PNP) activated carbonate.
Chemical Structure:
A schematic representation of the this compound molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and reactivity during the conjugation process.
| Property | Value | Reference |
| Molecular Formula | C₄₉H₅₇N₇O₁₃ | [][2] |
| Molecular Weight | 952.02 g/mol | [] |
| Appearance | Off-white to light yellow solid | [3] |
| Purity | Typically >95% or >96% | [][2] |
| Solubility | Soluble in DMSO | [3] |
| Storage Conditions | -20°C, protected from light and moisture | [][4] |
Mechanism of Action in Antibody-Drug Conjugates
The primary application of this compound is as a cleavable linker in ADCs. The linker's design ensures that the cytotoxic payload remains attached to the antibody while in circulation, minimizing off-target toxicity. Upon binding of the ADC to its target antigen on a cancer cell and subsequent internalization, the ADC is trafficked to the lysosome.
Inside the lysosome, the Val-Cit dipeptide is recognized and cleaved by the lysosomal protease, cathepsin B, which is often upregulated in tumor cells.[4][] This enzymatic cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of the active drug.
References
An In-depth Technical Guide to Protease-Cleavable Linkers in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted therapies has revolutionized the landscape of cancer treatment, offering the promise of potent anti-tumor activity with minimized systemic toxicity. At the heart of many of these innovative therapeutics, particularly antibody-drug conjugates (ADCs), lies the linker—a critical component that connects a targeting moiety, such as a monoclonal antibody, to a cytotoxic payload.[1] An ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release, yet capable of efficiently liberating the payload at the tumor site.[2] Protease-cleavable linkers have emerged as a highly effective strategy to achieve this controlled release, leveraging the aberrant protease activity often found in the tumor microenvironment and within cancer cells.[3] This in-depth technical guide provides a comprehensive overview of protease-cleavable linkers, detailing their mechanism of action, key characteristics, and the experimental protocols essential for their evaluation.
Mechanism of Action of Protease-Cleavable Linkers
Protease-cleavable linkers are designed to be substrates for specific proteases that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[4] This enzymatic cleavage is the trigger for the release of the cytotoxic payload. The general mechanism can be broken down into several key steps:
-
Targeting and Internalization: The targeted therapy, such as an ADC, circulates in the bloodstream and binds to a specific antigen on the surface of a cancer cell.[] For many ADCs, this binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[6]
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome, a cellular organelle characterized by a low pH and a high concentration of degradative enzymes, including proteases.[]
-
Proteolytic Cleavage: Within the lysosome, proteases such as cathepsins recognize and cleave a specific peptide sequence within the linker.[3] A widely used and well-studied example is the valine-citrulline (Val-Cit) dipeptide, which is efficiently cleaved by Cathepsin B.[1]
-
Payload Release: The cleavage of the peptide sequence often triggers a self-immolative cascade in a spacer moiety, such as p-aminobenzyl carbamate (B1207046) (PABC), leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[7]
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for instance, by inhibiting microtubule polymerization (e.g., monomethyl auristatin E - MMAE) or by inducing DNA damage (e.g., topoisomerase inhibitors), ultimately leading to apoptosis.[][8]
Some protease-cleavable linkers are also designed to be cleaved by extracellular proteases, such as matrix metalloproteinases (MMPs), which are often upregulated in the tumor microenvironment.[2] This extracellular release mechanism can contribute to a "bystander effect," where the released, membrane-permeable payload can diffuse into and kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[9][10]
Types of Protease-Cleavable Linkers and Their Corresponding Proteases
A variety of peptide sequences have been explored for their utility as protease-cleavable linkers. The choice of linker is dictated by the target protease and the desired release characteristics.
| Linker Peptide Sequence | Primary Cleaving Protease(s) | Key Characteristics |
| Valine-Citrulline (Val-Cit) | Cathepsin B, L, S, K[11] | The "gold standard" in ADC development; exhibits good plasma stability and efficient lysosomal cleavage.[3] |
| Valine-Alanine (Val-Ala) | Cathepsin B[7] | Shows similar efficacy to Val-Cit with potentially improved hydrophilicity and stability in some contexts.[12] |
| Phenylalanine-Lysine (Phe-Lys) | Cathepsin B | Another dipeptide linker option for lysosomal cleavage. |
| Glycine-Glycine-Phenylalanine-Glycine (GGFG) | Cathepsin B | A tetrapeptide linker used in some successful ADCs.[13] |
| Glycine-Proline-Leucine-Glycine (GPLG) | Matrix Metalloproteinases (MMPs) such as MMP-2 and MMP-9[14] | Designed for cleavage in the extracellular tumor microenvironment. |
| Alanine-Alanine-Asparagine (Ala-Ala-Asn) | Legumain | Legumain is another lysosomal protease overexpressed in some tumors, offering an alternative cleavage strategy.[8] |
Quantitative Data on Protease-Cleavable Linkers
The performance of a protease-cleavable linker is quantitatively assessed through various parameters, including cleavage kinetics, plasma stability, and in vitro cytotoxicity.
Table 1: Comparative Cleavage Kinetics of Dipeptide Linkers
| Linker Substrate | Enzyme | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| Val-Cit-PABC-Payload | Cathepsin B | ~10-50 | ~5-20 | ~1-5 x 10⁵ |
| Val-Ala-PABC-Payload | Cathepsin B | ~20-100 | ~2-10 | ~0.5-2 x 10⁵ |
| Phe-Lys-PABC-Payload | Cathepsin B | ~5-30 | ~10-30 | ~2-6 x 10⁵ |
Note: The kinetic parameters can vary depending on the specific payload and experimental conditions. The values presented are representative ranges based on published literature.
Table 2: Plasma Stability of a Val-Cit Linker-Containing ADC
| Species | Incubation Time (hours) | Percent Intact ADC Remaining |
| Human | 0 | 100% |
| 24 | >95% | |
| 72 | >90% | |
| 168 | >85% | |
| Mouse | 0 | 100% |
| 24 | ~70-80% | |
| 72 | ~40-50% | |
| 168 | <20% |
Note: Val-Cit linkers are known to be less stable in mouse plasma compared to human plasma due to the activity of mouse carboxylesterase 1C.[15][16] This is a critical consideration for preclinical in vivo studies.
Table 3: In Vitro Cytotoxicity (IC₅₀ Values) of an MMAE-Containing ADC
| Cell Line | Target Antigen Expression | IC₅₀ (ng/mL) |
| SK-BR-3 (Breast Cancer) | High | 5-15 |
| BT-474 (Breast Cancer) | High | 10-30 |
| MDA-MB-468 (Breast Cancer) | Low/Negative | >1000 |
| NCI-N87 (Gastric Cancer) | High | 8-25 |
Note: IC₅₀ values are highly dependent on the target antigen expression levels, the specific antibody, the payload, and the cell line.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The cytotoxic payloads released from protease-cleavable linkers induce cell death through various signaling pathways. Two common examples are:
-
MMAE (a microtubule inhibitor): MMAE disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase.[8] This prolonged mitotic arrest activates the intrinsic apoptotic pathway, involving the Bcl-2 family of proteins and the subsequent activation of caspases.[17]
-
Topoisomerase I Inhibitors: These payloads trap the topoisomerase I-DNA cleavage complex, leading to DNA single- and double-strand breaks.[18] This DNA damage activates the DNA damage response (DDR) pathway, which can trigger cell cycle arrest and apoptosis if the damage is irreparable.[19]
Caption: Signaling Pathway of Apoptosis Induced by MMAE.
Caption: DNA Damage Response Pathway Activated by Topoisomerase I Inhibitors.
Experimental Workflows
The evaluation of a novel protease-cleavable linker follows a systematic experimental workflow to characterize its stability, cleavage, and efficacy.
Caption: Experimental Workflow for Protease-Cleavable Linker Evaluation.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate evaluation of protease-cleavable linkers.
Protease Cleavage Assay (Fluorogenic Substrate Method)
Objective: To determine the kinetics of linker cleavage by a specific protease.
Materials:
-
Fluorogenic peptide substrate (e.g., Val-Cit-AMC, where AMC is 7-amino-4-methylcoumarin)
-
Recombinant human protease (e.g., Cathepsin B)
-
Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5 for Cathepsin B)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a serial dilution of the substrate in assay buffer.
-
Activate the protease according to the manufacturer's instructions.
-
Add the activated protease solution to the wells of the microplate.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).[20]
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Determine the Michaelis-Menten constants (KM and Vmax) by plotting V₀ against substrate concentration and fitting the data to the Michaelis-Menten equation. kcat can then be calculated from Vmax.
ADC Plasma Stability Assay (LC-MS/MS Method)
Objective: To assess the stability of the ADC linker in plasma.[9]
Materials:
-
Antibody-drug conjugate (ADC)
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.[21]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).[21]
-
Process the plasma samples to precipitate proteins and extract the ADC and any released payload.
-
Analyze the samples using LC-MS/MS to quantify the amount of intact ADC and free payload over time.[22][23]
-
Plot the percentage of intact ADC remaining over time to determine the stability of the linker.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing cancer cells.[24][25]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody control
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[26]
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[26]
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and a vehicle control.
-
Incubate for a period that allows for cell killing (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[27]
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.[27]
-
Read the absorbance at 570 nm using a microplate reader.[26]
-
Calculate the percentage of cell viability relative to the vehicle control and plot against ADC concentration.
-
Determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%) from the dose-response curve.
ADC Internalization Assay (Flow Cytometry)
Objective: To quantify the internalization of the ADC by target cells.[6]
Materials:
-
Fluorescently labeled ADC
-
Target cells
-
Flow cytometer
Procedure:
-
Incubate target cells with the fluorescently labeled ADC at 4°C to allow for surface binding without internalization.
-
Wash the cells to remove unbound ADC.
-
Shift the temperature to 37°C to initiate internalization and incubate for various time points (e.g., 0, 2, 6, 24 hours).[7]
-
At each time point, stop internalization by placing the cells on ice.
-
Quench the fluorescence of the surface-bound ADC using a quenching agent (e.g., trypan blue or an anti-fluorophore antibody).
-
Analyze the cells by flow cytometry to measure the internalized fluorescence signal.[28]
-
Quantify the increase in mean fluorescence intensity over time to determine the rate and extent of internalization.
Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.[24]
Materials:
-
Antigen-positive (Ag+) cells
-
Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP)[24]
-
ADC
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Co-culture the Ag+ and GFP-expressing Ag- cells at a defined ratio in a 96-well plate. As a control, culture the GFP-Ag- cells alone.[29]
-
Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.
-
Incubate for 72-120 hours.[29]
-
Measure the GFP fluorescence intensity to specifically quantify the viability of the Ag- cell population.[29]
-
A decrease in the viability of the GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[29]
Conclusion
Protease-cleavable linkers are a cornerstone of modern targeted therapy, enabling the selective release of potent cytotoxic agents in the tumor microenvironment. A thorough understanding of their mechanism of action, coupled with rigorous quantitative evaluation using standardized experimental protocols, is paramount for the successful development of next-generation cancer therapeutics with improved efficacy and safety profiles. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to design and validate novel protease-cleavable linker strategies, ultimately advancing the fight against cancer.
References
- 1. ovid.com [ovid.com]
- 2. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 11. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Differential and common DNA repair pathways for topoisomerase I- and II-targeted drugs in a genetic DT40 repair cell screen panel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 26. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 27. benchchem.com [benchchem.com]
- 28. news-medical.net [news-medical.net]
- 29. benchchem.com [benchchem.com]
Fmoc and Boc protecting groups in peptide synthesis
An In-depth Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Principles: A Tale of Two Chemistries
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex polypeptide chains.[1] The success of SPPS hinges on the use of protecting groups to temporarily block reactive functionalities and prevent unwanted side reactions.[2] Two strategies have dominated the landscape of SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methodologies. The fundamental difference between them lies in the chemical nature of the α-amino protecting group and the conditions required for its removal during the iterative process of peptide chain elongation.[3]
Boc Chemistry: As the pioneering strategy in SPPS, Boc chemistry utilizes the acid-labile Boc group for Nα-protection.[1] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based and are removed during the final cleavage of the peptide from the resin using a strong acid like hydrofluoric acid (HF).[1]
Fmoc Chemistry: The Fmoc strategy employs a base-labile Fmoc protecting group for the Nα-amino group.[3] This group is readily cleaved by a secondary amine, most commonly piperidine (B6355638).[3] The side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like TFA.[3] This orthogonality in deprotection conditions is a key advantage of the Fmoc strategy.[3]
Comparative Overview
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[] | Acid-labile (e.g., 25-50% TFA in DCM)[3] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[5] | Strong acid-labile (e.g., Bzl)[6] |
| Final Cleavage | Strong acid (e.g., TFA)[7] | Strong acid (e.g., HF, TFMSA)[8] |
| Orthogonality | Fully orthogonal[9] | Quasi-orthogonal[6] |
| Typical Coupling Yield | >99%[5] | High, but can be sequence-dependent |
| Automation Friendliness | High | Moderate |
| Cost of Amino Acid Derivatives | Generally higher | Generally lower |
Quantitative Comparison of Reaction Conditions
| Parameter | Fmoc Strategy | Boc Strategy |
| Deprotection Reagent | 20-50% piperidine in DMF[5] | 25-50% TFA in DCM[3] |
| Deprotection Time | 5-30 minutes (typically 2 x 5-15 min)[7][] | 30 minutes[3] |
| Coupling Reagents | HBTU, HATU, HCTU, DIC/HOBt[][11] | DCC/HOBt, HBTU, HATU[11] |
| Coupling Time | 30-120 minutes[][12] | 2-4 hours[3] |
| Final Cleavage Reagent | 95% TFA with scavengers[7] | HF or TFMSA with scavengers[8] |
| Final Cleavage Time | 1-3 hours[] | 1-2 hours |
Chemical Mechanisms and Workflows
Fmoc Protection Strategy
The Fmoc group is removed via a base-catalyzed β-elimination reaction.[5] A secondary amine, such as piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamic acid intermediate, which rapidly decarboxylates to release the free amine.[5]
Caption: Mechanism of Fmoc deprotection by piperidine.
The overall workflow of Fmoc-based SPPS involves iterative cycles of deprotection, washing, coupling, and washing.
Caption: Workflow of Fmoc-based solid-phase peptide synthesis.
Boc Protection Strategy
The Boc group is removed under acidic conditions.[] Protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid like TFA facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and decomposes to release the free amine and carbon dioxide.[3]
Caption: Mechanism of Boc deprotection by TFA.
The workflow for Boc-based SPPS includes an additional neutralization step after deprotection to free the amine for the subsequent coupling reaction.
Caption: Workflow of Boc-based solid-phase peptide synthesis.
Experimental Protocols
The following are generalized protocols and may require optimization for specific peptide sequences.
Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol is based on standard, widely used procedures.[][13]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 1 hour.[12] Wash the resin with DMF (3 x 15 mL).[]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (15 mL) for 5 minutes, followed by a second treatment for 15 minutes.[] Wash the resin with DMF (5 x 15 mL).[]
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 eq.), HCTU (3 eq.), and DIEA (6 eq.) in DMF (10 mL).[]
-
Add the activation mixture to the resin and agitate for 1 hour.[]
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (3 x 15 mL).[]
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the resin with methanol (B129727) (3 x 15 mL) and dry under vacuum.[]
-
Treat the resin with a cleavage cocktail of TFA:triisopropylsilane (TIS):water (95:2.5:2.5) for 2 hours.[]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Boc Solid-Phase Peptide Synthesis Protocol
This protocol outlines a typical manual synthesis on a Merrifield or PAM resin.[3]
-
Resin Swelling: Swell the appropriate resin in dichloromethane (B109758) (DCM) for 1-2 hours.[3]
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable coupling agent (e.g., DCC/HOBt) in a solvent like DCM or DMF. Allow the reaction to proceed for 2-4 hours.[3] Wash the resin thoroughly with DCM and methanol.[3]
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group.[3] Wash the resin with DCM.[3]
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.[9] Wash the resin with DCM.[9]
-
Coupling of Subsequent Amino Acids:
-
Dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF.[3]
-
Add the activation mixture to the resin and agitate for 2 hours.[]
-
Monitor the coupling completion.
-
Wash the resin with DMF and DCM.[]
-
-
Repeat: Repeat steps 3 to 5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Treat the resin with liquid HF or TFMSA in the presence of scavengers (e.g., anisole, thioanisole).
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
-
-
Purification: Purify the crude peptide by RP-HPLC.
Side Reactions
Both Fmoc and Boc strategies are susceptible to side reactions that can impact the yield and purity of the final peptide.
Common Side Reactions in Fmoc SPPS
-
Diketopiperazine Formation: Particularly prevalent at the dipeptide stage, especially with Proline as one of the first two residues.[7]
-
Aspartimide Formation: Can occur under the basic conditions of Fmoc deprotection, leading to a mixture of α- and β-peptides.[7]
-
Racemization: Can be a concern for certain amino acids, such as histidine and cysteine, although modern coupling reagents minimize this risk.[11]
-
3-(1-Piperidinyl)alanine Formation: A side reaction that can occur with C-terminal cysteine.[7]
Common Side Reactions in Boc SPPS
-
t-Butylation: The tert-butyl cation generated during Boc deprotection can alkylate sensitive residues like Trp, Met, and Cys.[9]
-
Aspartimide Formation: Can also occur under the acidic conditions of Boc deprotection.
-
Pyroglutamate Formation: N-terminal glutamine can cyclize under acidic conditions.
-
Incomplete Deprotection/Cleavage: The harsh acidic conditions required for final cleavage may not be suitable for all peptides.
Conclusion
The choice between Fmoc and Boc solid-phase peptide synthesis is a critical decision that depends on the specific peptide sequence, the desired scale of synthesis, and the available laboratory infrastructure. The Fmoc strategy has become the more widely adopted method due to its milder deprotection conditions, true orthogonality, and amenability to automation.[3] However, the Boc strategy remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation.[3] A thorough understanding of the chemistry, advantages, and potential pitfalls of each strategy is essential for the successful synthesis of high-purity peptides for research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
An In-depth Technical Guide to Linkers for Cytotoxic Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the safety and efficacy of an ADC. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient payload release at the tumor site. This guide provides a comprehensive overview of the core principles of linker technology, including detailed experimental protocols and quantitative data to aid in the rational design and evaluation of ADCs.
Classification of Linkers
Linkers are broadly categorized into two main types: cleavable and non-cleavable, based on their mechanism of drug release.
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream and release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells. This targeted release mechanism can enhance the therapeutic window of the ADC.
-
Hydrazone Linkers: These are acid-labile linkers that hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0). However, they can exhibit instability in circulation, leading to premature drug release.[1][2]
-
Disulfide Linkers: These linkers are cleaved in the presence of high concentrations of reducing agents like glutathione (B108866) (GSH), which are found at significantly higher levels inside cells compared to the bloodstream. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.
-
Peptide Linkers: These linkers are cleaved by specific proteases, such as cathepsins, which are often overexpressed in the lysosomal compartment of tumor cells. The valine-citrulline (Val-Cit) dipeptide is a commonly used protease-sensitive linker.[1]
-
β-Glucuronide Linkers: These linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomal compartment and also found in the tumor microenvironment.[1]
Non-Cleavable Linkers
Non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome to release the payload, which remains attached to the linker and an amino acid residue from the antibody. These linkers generally exhibit higher plasma stability compared to cleavable linkers, which can lead to a wider therapeutic window and reduced off-target toxicity.[3] Thioether linkers are a common type of non-cleavable linker.
Quantitative Data on Linker Performance
The selection of a linker has a profound impact on the pharmacokinetic profile, efficacy, and toxicity of an ADC. The following tables summarize key quantitative data for different linker types.
Table 1: In Vitro Plasma Stability of Different ADC Linkers
| Linker Type | Specific Linker Example | Antibody-Payload | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |
| Hydrazone | N/A | Trastuzumab-DM1 | Human | 1 | ~50% | [1] |
| Disulfide | SPDB | Trastuzumab-DM4 | Rat | 7 | ~60% | [1] |
| Peptide | Val-Cit-PABC | Trastuzumab-MMAE | Rat | 7 | >95% | [4] |
| β-Glucuronide | Gluc-PABC | Trastuzumab-MMAE | Mouse | 7 | >90% | [1] |
| Non-cleavable | SMCC | Trastuzumab-DM1 | Human | 21 | >90% | [3] |
Table 2: In Vivo Half-life of ADCs with Different Linkers
| Linker Type | ADC Name | Payload | Linker | Half-life (days) | Species | Reference |
| Hydrazone | Gemtuzumab ozogamicin | Calicheamicin | Hydrazone | ~2-3 | Human | [2] |
| Peptide | Brentuximab vedotin | MMAE | Val-Cit | 3.4 | Human | [2] |
| Non-cleavable | Trastuzumab emtansine | DM1 | SMCC | 4 | Human | [3] |
| Peptide | Polatuzumab vedotin | MMAE | Val-Cit | 12 | Human | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of ADCs.
Synthesis of a Maleimide-Val-Cit-PABC-MMAE Linker-Payload
This protocol describes the synthesis of a commonly used cleavable linker-payload construct.
Step 1: Synthesis of the Maleimide-Linker Intermediate
-
Protection of the Diacid Linker: Dissolve di-tert-butyl 3,3'-iminodipropionate in a suitable solvent.
-
Deprotection: Dissolve the protected maleimide-linker intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 2-4 hours.[5]
-
Mono-activation of the Diacid Linker: Dissolve the deprotected diacid linker in anhydrous Tetrahydrofuran (THF) and cool to 0°C. Add N-Hydroxysuccinimide (NHS) and Dicyclohexylcarbodiimide (DCC). Stir for 1 hour at 0°C and then 4-6 hours at room temperature.[5]
Step 2: Conjugation of the Linker to the Payload (MMAE)
-
Dissolve Monomethyl Auristatin E (MMAE) in anhydrous Dimethylformamide (DMF).
-
Add the mono-activated maleimide (B117702) linker solution to the MMAE solution.
-
Add Diisopropylethylamine (DIPEA) and stir at room temperature for 12-18 hours.[5]
-
Purify the linker-payload conjugate using column chromatography.
Antibody-Drug Conjugation
This protocol outlines the conjugation of a linker-payload to a monoclonal antibody via reduced cysteine residues.
-
Antibody Preparation: Dissolve the antibody in PBS at a concentration of 2-10 mg/mL. The buffer should be free of amines or ammonium (B1175870) salts.[6]
-
Reduction of Interchain Disulfides: Add a solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution and incubate for 30 minutes at room temperature.
-
Conjugation Reaction: Add the maleimide-linker-payload dissolved in an organic co-solvent (e.g., DMSO) to the reduced antibody solution. The final concentration of the organic co-solvent should be below 10% (v/v). Incubate for 1-2 hours at room temperature.[5]
-
Quenching: Add an excess of N-acetylcysteine to quench the reaction.[5]
-
Purification: Purify the ADC using a desalting column or tangential flow filtration to remove unreacted drug-linker and other small molecules.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine cell viability after ADC treatment.[7]
-
Cell Seeding: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and an unconjugated antibody control. Add the solutions to the cells and incubate for 72-120 hours.[8]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully aspirate the medium and add a solubilization solution (e.g., DMSO) to each well.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[8]
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma.
-
Incubation: Incubate the ADC in plasma from the desired species (e.g., human, mouse, rat) at 37°C. Collect samples at various time points.[9]
-
Sample Processing:
-
Analysis:
In Vivo Pharmacokinetic Analysis
This protocol outlines a typical pharmacokinetic study in a murine model.
-
Animal Model: Use tumor-bearing mice (e.g., with xenograft tumors).[11]
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC.[11]
-
Blood Collection: Collect blood samples at predetermined time points post-dose. Process the blood to obtain plasma.[11]
-
Bioanalysis: Quantify the concentrations of total antibody, conjugated antibody (ADC), and free payload in the plasma samples using methods such as ELISA or LC-MS/MS.[12]
-
Data Analysis: Determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.[12]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is crucial for understanding and communicating research. The following diagrams were created using Graphviz (DOT language).
Signaling Pathway of Auristatin-Based ADCs
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that inhibits cell division by blocking the polymerization of tubulin.[13]
Caption: Mechanism of action for an auristatin-based ADC.
Experimental Workflow for ADC Development and Evaluation
This workflow outlines the key stages in the preclinical development of an ADC.
Caption: A generalized workflow for the preclinical development of an ADC.
Conclusion
The linker is a critical determinant of the therapeutic index of an ADC. A thorough understanding of linker chemistry, stability, and drug release mechanisms is essential for the design of safe and effective ADC therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of targeted drug delivery. Continued innovation in linker technology will undoubtedly lead to the development of next-generation ADCs with improved clinical outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: HPLC-Based Method for Monitoring ADC Payload Release
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and payload is a critical component, designed to be stable in circulation but to release the payload under specific conditions within the target cell. Monitoring the kinetics of payload release is crucial for evaluating the stability, efficacy, and potential off-target toxicity of an ADC. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a powerful analytical technique for quantifying the amount of payload released over time in various in vitro models.
These application notes provide detailed protocols for conducting in vitro payload release assays and analyzing the results using a robust HPLC-based method.
Core Concepts
The fundamental principle of monitoring ADC payload release involves incubating the ADC in a biologically relevant matrix that mimics physiological conditions, followed by the separation and quantification of the released payload from the intact ADC and other matrix components. Reversed-Phase HPLC (RP-HPLC) is ideally suited for this purpose, as it effectively separates small molecule payloads from large protein components like monoclonal antibodies.
Key Applications:
-
Assessment of ADC stability in plasma.
-
Evaluation of linker cleavage kinetics in simulated intracellular environments (e.g., lysosomal extracts).
-
Comparative analysis of different ADC constructs and linker technologies.
-
Quality control during ADC development and manufacturing.
Experimental Protocols
Protocol 1: ADC Stability and Payload Release in Human Plasma
This protocol describes a time-course experiment to evaluate the stability of an ADC and the extent of payload release in human plasma.
Materials:
-
Antibody-Drug Conjugate (ADC) stock solution
-
Human plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A magnetic beads
-
Enzyme for linker cleavage (e.g., Cathepsin B for valine-citrulline linkers)
-
Internal standard (IS) solution (a structurally similar molecule to the payload)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
HPLC system with a C18 column and MS detector
Procedure:
-
ADC Incubation:
-
Spike the ADC into pre-warmed human plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 2, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma-ADC mixture.
-
Immediately freeze the collected aliquots at -80°C to quench any further reactions.
-
-
Sample Preparation for HPLC Analysis:
-
Thaw the plasma aliquots on ice.
-
To separate the released payload from the plasma proteins and intact ADC, perform a protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the released payload.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).
-
-
HPLC-MS Analysis:
-
Inject the reconstituted sample onto the RP-HPLC system.
-
Elute the payload and internal standard using a gradient of acetonitrile in water (both with 0.1% formic acid).
-
Monitor the elution of the payload and internal standard using a mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of the payload spiked into plasma and processed in the same manner.
-
Quantify the concentration of the released payload in the experimental samples by interpolating their peak area ratios (payload/IS) against the calibration curve.
-
Calculate the percentage of payload released at each time point relative to the initial total conjugated payload.
-
Protocol 2: Lysosomal-Mediated Payload Release
This protocol simulates the intracellular environment of the lysosome to assess the rate of payload release from ADCs with enzyme-cleavable linkers.
Materials:
-
ADC stock solution
-
Human liver lysosomal extract or purified lysosomal enzymes (e.g., Cathepsin B)
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with DTT for enzyme activation)
-
Internal standard (IS) solution
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
HPLC system with a C18 column and MS detector
Procedure:
-
ADC Incubation:
-
Prepare a reaction mixture containing the ADC (final concentration 50 µg/mL) in the lysosomal assay buffer.
-
Initiate the reaction by adding the lysosomal extract or purified enzyme.
-
Incubate the reaction mixture at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.
-
Stop the enzymatic reaction by adding 3 volumes of cold acetonitrile containing the internal standard.
-
-
Sample Preparation for HPLC Analysis:
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and enzymes.
-
Collect the supernatant.
-
Dry the supernatant under nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
HPLC-MS Analysis:
-
Perform the analysis as described in Protocol 1, step 3.
-
-
Data Analysis:
-
Quantify the released payload as described in Protocol 1, step 4.
-
Plot the concentration of the released payload versus time to determine the release kinetics.
-
Data Presentation
Quantitative data from payload release studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Stability of ADC-X in Human Plasma at 37°C
| Time Point (hours) | Released Payload (ng/mL) | % Payload Released |
| 0 | 5.2 | 0.5 |
| 2 | 15.8 | 1.6 |
| 6 | 42.1 | 4.2 |
| 24 | 110.5 | 11.1 |
| 48 | 189.7 | 19.0 |
| 96 | 321.3 | 32.1 |
| 168 | 452.6 | 45.3 |
Table 2: Kinetics of Payload Release from ADC-Y in a Lysosomal Assay
| Time Point (minutes) | Released Payload (nM) | % Payload Released |
| 0 | 1.5 | 0.2 |
| 15 | 85.3 | 8.5 |
| 30 | 189.2 | 18.9 |
| 60 | 354.7 | 35.5 |
| 120 | 589.1 | 58.9 |
| 240 | 852.4 | 85.2 |
Mandatory Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for monitoring ADC payload release.
Application Notes: Fluorogenic Substrate Assay for Val-Cit Linker Cleavage Kinetics
Introduction
The valine-citrulline (Val-Cit) dipeptide linker is a critical component in the design of antibody-drug conjugates (ADCs), offering a balance of stability in systemic circulation and susceptibility to cleavage within the target cell.[][] This selective cleavage is primarily mediated by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[][3] The fluorogenic substrate assay provides a sensitive and high-throughput method for characterizing the cleavage kinetics of the Val-Cit linker, which is essential for the development and optimization of ADCs.[3] This assay is instrumental in screening novel linker candidates, assessing their stability, and determining the efficiency of payload release.[][4]
Principle of the Assay
The assay utilizes a synthetic substrate where the Val-Cit dipeptide is linked to a fluorophore, which is in a quenched state.[3] A common approach involves conjugating the linker to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC), whose fluorescence is suppressed when part of the larger molecule.[3][5] Upon enzymatic cleavage of the amide bond between the citrulline residue and the fluorophore by an enzyme like Cathepsin B, the fluorophore is released.[3][6] This release results in a significant increase in fluorescence intensity, which can be monitored in real-time using a fluorescence microplate reader.[3][7] The rate of this fluorescence increase is directly proportional to the rate of substrate cleavage, allowing for the determination of key enzymatic kinetic parameters.[4]
Applications in Drug Development
-
Screening of ADC Linkers: This assay is a valuable tool for the rapid screening of various peptide linkers to identify sequences that are efficiently cleaved by target proteases.[3]
-
Kinetic Characterization: It allows for the detailed characterization of the enzymatic cleavage kinetics, providing crucial parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters are vital for understanding the efficiency of drug release.[4]
-
Stability Studies: The assay can be adapted to assess the stability of the linker in different biological environments, such as plasma, to ensure that the ADC remains intact until it reaches the target site.[][8]
-
Inhibitor Screening: The methodology can also be used to screen for inhibitors of the cleavage enzyme, which can be useful in various therapeutic contexts.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Enzymatic cleavage of a Val-Cit fluorogenic substrate by Cathepsin B.
Caption: Workflow for a fluorogenic substrate assay to determine cleavage kinetics.
Quantitative Data Summary
The following table summarizes typical kinetic parameters for the cleavage of various peptide linkers by Cathepsin B. These values are indicative and can vary based on specific experimental conditions.
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Val-Cit-PABC-Fluorophore | 1.3 - 15 | 0.044 - 4.6 | 3.4 x 10⁴ - 3.5 x 10⁵ | [9][10] |
| Val-Ala-PABC-Fluorophore | ~30 | ~0.02 | ~6.7 x 10² | [11] |
| Phe-Lys-PABC-Fluorophore | - | - | - | [3] |
| GPLG-PABC-Fluorophore | - | - | - | [3] |
Experimental Protocols
Protocol 1: Endpoint Assay for Screening Linker Cleavage
This protocol is designed for the rapid screening of multiple linker substrates to identify those susceptible to Cathepsin B cleavage.
Materials:
-
Recombinant Human Cathepsin B
-
Fluorogenic peptide linker substrate (e.g., Val-Cit-AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Cathepsin B Inhibitor (e.g., CA-074) for negative control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare Assay and Activation Buffers. Dilute the fluorogenic substrates and Cathepsin B inhibitor to the desired concentrations in Assay Buffer.
-
Enzyme Activation: Activate Cathepsin B by pre-incubating it in Activation Buffer for 15 minutes at 37°C.[4]
-
Assay Setup: To the wells of the 96-well plate, add 50 µL of the substrate solution. Add 50 µL of Assay Buffer to the blank wells. For the negative control, add the Cathepsin B inhibitor to the respective wells.
-
Initiate Reaction: Start the reaction by adding 50 µL of the activated Cathepsin B solution to all wells except the blank.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).[12]
-
Data Analysis: Subtract the blank reading from all wells. Compare the fluorescence of the test wells to the negative control. A significant increase in fluorescence indicates linker cleavage.
Protocol 2: Kinetic Assay for Determining Enzyme Kinetics
This protocol is used to determine the kinetic parameters (Km and Vmax) of linker cleavage by Cathepsin B.
Materials:
-
Same as Protocol 1.
Procedure:
-
Reagent Preparation: Prepare a series of dilutions of the fluorogenic substrate in Assay Buffer. The concentration range should ideally span from 0.1 to 10 times the expected Km value.[3]
-
Enzyme Activation: Activate Cathepsin B as described in Protocol 1.
-
Assay Setup: In a 96-well plate, add 50 µL of each substrate concentration to multiple wells.
-
Kinetic Measurement: Initiate the reaction by adding 50 µL of activated Cathepsin B to each well. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.[3] Measure the fluorescence intensity at regular intervals (e.g., every minute) for a period of 30-60 minutes.
-
Data Analysis:
-
For each substrate concentration, plot fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.[4][9]
-
Convert the fluorescence units to molar concentrations using a standard curve of the free fluorophore.
-
Plot the initial velocities (V₀) against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[9][10] Nonlinear regression analysis is recommended for the most accurate results.
-
References
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]
- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. orb.binghamton.edu [orb.binghamton.edu]
Application Note: Mass Spectrometry Characterization of a Novel Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of a cysteine-linked antibody-drug conjugate (ADC) featuring the novel, enzymatically cleavable linker, Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP. We describe a multi-faceted mass spectrometry (MS) approach, including intact mass analysis under native and denaturing conditions, and a middle-down strategy to confirm drug load distribution and calculate the drug-to-antibody ratio (DAR). The presented methodologies and data serve as a comprehensive guide for researchers in the field of targeted therapeutics development.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, efficacy, and safety profile. The this compound linker is a sophisticated, cleavable linker designed for targeted drug release within the tumor microenvironment. Accurate and comprehensive characterization of ADCs, particularly the determination of the drug-to-antibody ratio (DAR), is essential for ensuring product quality, consistency, and clinical performance. Mass spectrometry has become an indispensable tool for the in-depth characterization of these complex biomolecules.[1][2][3] This note outlines robust MS-based workflows for the detailed characterization of an ADC utilizing this novel linker.
Experimental Protocols
Materials and Reagents
-
ADC Sample: Trastuzumab conjugated with a cytotoxic payload via the this compound linker (cysteine-linked)
-
PNGase F (for deglycosylation)
-
Dithiothreitol (DTT) (for reduction)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Water, LC-MS grade
-
Size-Exclusion Chromatography (SEC) column
-
Reversed-Phase (RP) C4 column
Sample Preparation
2.1. Deglycosylation (for Intact and Middle-Down Analysis)
To simplify the mass spectra by reducing heterogeneity, enzymatic deglycosylation is often performed.
-
To 100 µg of the ADC, add 1 µL of PNGase F.
-
Incubate the mixture at 37°C for 4 hours.
2.2. Reduction (for Middle-Down Analysis)
For middle-down analysis, the inter-chain disulfide bonds of the antibody are reduced to separate the light and heavy chains.
-
To the deglycosylated ADC sample, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
Mass Spectrometry Analysis
3.1. Intact Mass Analysis (Native Conditions)
Native size-exclusion chromatography coupled with mass spectrometry (SEC-MS) is employed to analyze the intact ADC, preserving the non-covalent interactions between the antibody chains.[4][5]
-
LC System: UHPLC system with a SEC column
-
Mobile Phase: 100 mM Ammonium Acetate
-
Flow Rate: 0.2 mL/min
-
MS System: High-resolution Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Mass Range: 1000-5000 m/z
3.2. Intact Mass Analysis (Denaturing Conditions)
Reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) provides high-resolution separation of the different drug-loaded species.
-
LC System: UHPLC system with a RP-C4 column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20-80% B over 30 minutes
-
Flow Rate: 0.3 mL/min
-
MS System: High-resolution Q-TOF Mass Spectrometer
-
Ionization Mode: Positive ESI
-
Mass Range: 1000-4000 m/z
3.3. Middle-Down Analysis
This approach analyzes the reduced light and heavy chains of the ADC, providing more detailed information on the drug distribution.
-
LC System: UHPLC system with a RP-C4 column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20-60% B over 20 minutes
-
Flow Rate: 0.3 mL/min
-
MS System: High-resolution Q-TOF Mass Spectrometer
-
Ionization Mode: Positive ESI
-
Mass Range: 500-2500 m/z
Data Presentation and Analysis
The raw mass spectrometry data is deconvoluted to obtain the zero-charge mass of each species. The drug-to-antibody ratio (DAR) is then calculated based on the relative abundance of each drug-loaded form.
Quantitative Data Summary
The following tables summarize the representative quantitative data obtained from the mass spectrometry analysis of the this compound ADC.
Table 1: Intact Mass Analysis (Native SEC-MS) of Deglycosylated ADC
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148,056 | 5.2 |
| DAR 2 | 150,032 | 25.8 |
| DAR 4 | 152,008 | 48.5 |
| DAR 6 | 153,984 | 18.3 |
| DAR 8 | 155,960 | 2.2 |
| Average DAR | 3.90 |
Table 2: Middle-Down Analysis of Reduced and Deglycosylated ADC
| Chain | Drug Load | Observed Mass (Da) | Relative Abundance (%) |
| Light Chain | 0 | 23,450 | 30.1 |
| 1 | 24,443 | 69.9 | |
| Heavy Chain | 0 | 50,578 | 10.5 |
| 1 | 51,571 | 35.2 | |
| 2 | 52,564 | 45.8 | |
| 3 | 53,557 | 8.5 | |
| 4 | 54,550 | <1.0 |
Average DAR Calculation from Middle-Down Data:
The average DAR can be calculated from the weighted abundances of the drug-loaded light and heavy chains.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. waters.com [waters.com]
- 2. Digestion-Free Middle-Down Mass Spectrometry Method for Absolute Quantification of Conjugated Payload from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Digestion-Free Middle-Down Mass Spectrometry Method for Absolute Quantification of Conjugated Payload from Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
Application Notes and Protocols for Payload Conjugation to Fmoc-Glu(Boc)-Val-Cit-PAB-PNP Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the conjugation of various cytotoxic payloads to the Fmoc-Glu(Boc)-Val-Cit-PAB-PNP linker, a key component in the development of Antibody-Drug Conjugates (ADCs). The protocols outlined below are intended to serve as a comprehensive resource for researchers in the field of targeted cancer therapy.
Introduction to the Fmoc-Glu(Boc)-Val-Cit-PAB-PNP Linker System
The Fmoc-Glu(Boc)-Val-Cit-PAB-PNP is a chemically sophisticated linker system designed for the stable attachment of cytotoxic payloads to antibodies and their subsequent controlled release within the tumor microenvironment. This linker is comprised of several key functional units:
-
Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) groups: These are protecting groups on the glutamic acid residue, which prevent unwanted side reactions during the synthesis and conjugation process.
-
Glu (Glutamic acid): This amino acid residue can be used to modify the hydrophilicity of the linker.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[][2] This enzymatic cleavage is the primary mechanism for payload release at the target site.[][2]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the attached payload.[3]
-
PNP (p-nitrophenyl carbonate): An activated carbonate group that serves as a reactive handle for the covalent attachment of payloads containing nucleophilic functional groups, such as primary or secondary amines and hydroxyl groups.[4]
Compatible Payloads
The p-nitrophenyl carbonate group of the linker is highly reactive towards nucleophiles, making it compatible with a range of cytotoxic payloads that possess primary or secondary amine or hydroxyl functionalities. The most common classes of compatible payloads include:
-
Auristatins (e.g., Monomethyl Auristatin E - MMAE, Monomethyl Auristatin F - MMAF): Potent anti-mitotic agents that inhibit tubulin polymerization.[5][6] They are typically conjugated via their terminal amine group.
-
Duocarmycins: A class of DNA alkylating agents that bind to the minor groove of DNA, leading to cell death.[][8] Conjugation is typically achieved through a phenolic hydroxyl group or an amine on the payload.
-
Camptothecin and its derivatives (e.g., SN-38, Exatecan): Topoisomerase I inhibitors that trap the enzyme-DNA complex, leading to DNA strand breaks and apoptosis.[9][10] These payloads can be conjugated through hydroxyl or amine groups.
-
Dolastatins: Natural products with potent anti-mitotic activity, structurally related to auristatins.
Quantitative Data Summary
The efficiency of conjugation and the resulting Drug-to-Antibody Ratio (DAR) are critical parameters for the efficacy and safety of an ADC. The following table summarizes typical quantitative data for ADCs constructed with Val-Cit-PAB linkers and various payloads. It is important to note that these values can vary depending on the specific antibody, payload, and conjugation conditions.[11]
| Payload | Linker System | Typical Average DAR | Conjugation Efficiency | Typical IC50 Range (Payload) | Reference |
| MMAE | MC-Val-Cit-PAB | 3-5 | High | Low nanomolar to picomolar | [12][13] |
| MMAF | MC-Val-Cit-PAB | 2-4 | High | Nanomolar | [] |
| Duocarmycin | Val-Cit-PAB | ~2 | Moderate to High | Picomolar | [14] |
| Camptothecin | Val-Cit-PAB | 2-4 | Moderate | Nanomolar | [15] |
Experimental Protocols
The following are generalized protocols for the synthesis of a drug-linker conjugate and its subsequent attachment to a monoclonal antibody.
Protocol 1: Synthesis of the Drug-Linker Conjugate (Payload-Glu(Boc)-Val-Cit-PAB)
This protocol describes the reaction of an amine-containing payload with the Fmoc-Glu(Boc)-Val-Cit-PAB-PNP linker.
Materials:
-
Fmoc-Glu(Boc)-Val-Cit-PAB-PNP
-
Amine-containing payload (e.g., MMAE)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve the Fmoc-Glu(Boc)-Val-Cit-PAB-PNP linker (1.1 equivalents) and the amine-containing payload (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature and monitor its progress by HPLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, purify the crude Fmoc-Glu(Boc)-Val-Cit-PAB-Payload conjugate by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a white solid.
Protocol 2: Deprotection of the Drug-Linker Conjugate
This protocol describes the removal of the Fmoc and Boc protecting groups to generate the active linker-payload for antibody conjugation.
Materials:
-
Fmoc-Glu(Boc)-Val-Cit-PAB-Payload
-
Piperidine (B6355638) in DMF (e.g., 20% v/v) for Fmoc removal
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for Boc removal
-
Diethyl ether (cold)
Procedure:
-
Fmoc Deprotection: Dissolve the purified drug-linker conjugate in DMF and add the piperidine solution. Stir at room temperature for 30 minutes. Monitor the deprotection by HPLC.
-
Boc Deprotection: After confirming Fmoc removal, evaporate the solvent and piperidine. Dissolve the residue in the TFA cleavage cocktail and stir at room temperature for 1-2 hours.
-
Precipitate the deprotected H2N-Glu-Val-Cit-PAB-Payload by adding cold diethyl ether.
-
Centrifuge to collect the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
Purify the final deprotected drug-linker by reverse-phase HPLC.
Protocol 3: Antibody-Drug Conjugation
This protocol outlines the conjugation of the deprotected drug-linker to a monoclonal antibody via lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected H2N-Glu-Val-Cit-PAB-Payload
-
Conjugation buffer (e.g., borate (B1201080) buffer, pH 8.5)
-
Organic co-solvent (e.g., DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Antibody Preparation: Exchange the antibody into the conjugation buffer.
-
Drug-Linker Preparation: Dissolve the deprotected drug-linker in a minimal amount of DMSO.
-
Conjugation Reaction: Add the dissolved drug-linker to the antibody solution. The molar ratio of drug-linker to antibody should be optimized to achieve the desired DAR (typically a 5-10 fold molar excess of the linker is a good starting point).
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reagents using SEC.
-
Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and mass spectrometry.[11]
Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis.
Signaling Pathways of Common Payloads
MMAE is a potent inhibitor of tubulin polymerization. Upon release inside the target cell, it disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[16]
Caption: MMAE mechanism of action.
Duocarmycins are DNA alkylating agents. They bind to the minor groove of DNA and cause alkylation, leading to DNA damage, cell cycle arrest, and apoptosis.[17][18]
Caption: Duocarmycin mechanism of action.
Camptothecin and its analogs are Topoisomerase I (Topo I) inhibitors. They stabilize the Topo I-DNA cleavage complex, which leads to DNA double-strand breaks during DNA replication, ultimately triggering apoptosis.[9][19]
Caption: Camptothecin mechanism of action.
References
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Topoisomerase I inhibitors: camptothecins and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Workflow for a Robust Assessment of Antibody-Drug Conjugate Internalization and Payload Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a promising class of targeted cancer therapeutics, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2][3] The efficacy of an ADC is critically dependent on a series of events, beginning with the binding of the antibody to a specific antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex.[3][4][5][6] Once inside the cell, the ADC must be trafficked to the appropriate subcellular compartment, typically the lysosome, where the linker connecting the antibody and the cytotoxic payload is cleaved, releasing the active drug to induce cell death.[5][6][7][8][9] Therefore, detailed characterization of ADC internalization and payload cleavage is paramount in the early stages of ADC development to select promising candidates.[3][4]
This application note provides a comprehensive experimental workflow for studying ADC internalization and cleavage. It includes detailed protocols for key assays, guidelines for data presentation, and visual diagrams to illustrate the experimental process and underlying biological pathways.
Experimental Workflow Overview
A systematic approach is essential for the comprehensive evaluation of ADC internalization and subsequent payload release. The following workflow outlines the key experimental stages, from initial cell line selection to the final quantification of cleaved payload.
Caption: Overall experimental workflow for ADC internalization and cleavage studies.
Signaling Pathway: ADC Internalization and Intracellular Trafficking
The journey of an ADC from the cell surface to the lysosome is a complex process involving multiple cellular pathways. Understanding these pathways is crucial for interpreting experimental results. The primary route for ADC internalization is receptor-mediated endocytosis, which can be clathrin-dependent or independent.[7][9][10]
Caption: Simplified signaling pathway of ADC internalization and payload release.
Detailed Experimental Protocols
Protocol 1: Quantitative ADC Internalization Assay using Flow Cytometry
This protocol describes a method to quantify the rate and extent of ADC internalization using flow cytometry.
Materials:
-
Target cancer cell line expressing the antigen of interest
-
ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Isotype control antibody labeled with the same fluorescent dye
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Acidic wash buffer (e.g., 0.1 M glycine, pH 2.5) to strip surface-bound antibody
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture target cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in ice-cold culture medium containing 1% FBS at a concentration of 1 x 10^6 cells/mL.
-
-
ADC Incubation:
-
Add the fluorescently labeled ADC and isotype control to the cell suspension at a final concentration of 10 µg/mL.
-
Incubate the cells on ice for 30 minutes to allow for binding to the cell surface without internalization.[5] This serves as the time zero (T0) point.
-
For internalization time points, transfer the tubes to a 37°C water bath and incubate for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).[5]
-
-
Stopping Internalization and Stripping Surface Antibody:
-
At each time point, stop the internalization process by placing the tubes on ice.
-
Wash the cells twice with ice-cold PBS.
-
To distinguish between surface-bound and internalized ADC, treat one set of cells with an acidic wash buffer for 2 minutes on ice to remove surface-bound antibodies.[11] The other set remains untreated to measure total cell-associated fluorescence.
-
Neutralize the acidic wash by adding an excess of culture medium and wash the cells again with PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS containing a viability dye like PI.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the data to determine the Mean Fluorescence Intensity (MFI) of the viable cell population.[11]
-
-
Data Analysis:
-
The percentage of internalization can be calculated using the following formula: % Internalization = (MFI of acid-washed cells / MFI of non-acid-washed cells) x 100
-
Plot the percentage of internalization over time to determine the internalization kinetics.
-
Protocol 2: Qualitative ADC Internalization and Trafficking using Confocal Microscopy
This protocol provides a method for visualizing ADC internalization and its co-localization with lysosomes.
Materials:
-
Target cancer cell line
-
ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
LysoTracker™ Red DND-99 or other lysosomal marker
-
Hoechst 33342 or DAPI for nuclear staining
-
Glass-bottom culture dishes or chamber slides
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the target cells onto glass-bottom dishes and allow them to adhere overnight.
-
ADC Incubation:
-
Treat the cells with the fluorescently labeled ADC (e.g., 5 µg/mL) in culture medium.
-
Incubate at 37°C for various time points (e.g., 1, 4, 24 hours) to observe the trafficking process.[5]
-
-
Lysosomal and Nuclear Staining:
-
30 minutes before the end of the ADC incubation, add LysoTracker™ Red to the medium according to the manufacturer's instructions to stain lysosomes.
-
10 minutes before imaging, add Hoechst 33342 to stain the nuclei.
-
-
Imaging:
-
Image Analysis:
-
Analyze the images to observe the localization of the fluorescently labeled ADC within the cells over time.
-
Assess the co-localization of the ADC (green fluorescence) with lysosomes (red fluorescence), which will appear as yellow puncta in the merged images.[13]
-
Protocol 3: In Vitro Lysosomal Cleavage Assay and Payload Quantification by LC-MS/MS
This protocol describes how to assess the cleavage of the ADC linker by lysosomal enzymes and quantify the released payload.
Materials:
-
ADC with a cleavable linker (e.g., Val-Cit)
-
Purified lysosomal enzymes (e.g., Cathepsin B) or isolated lysosomes from a relevant cell line.[14][15][16]
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)
-
Acetonitrile (ACN)
-
Formic acid
-
Internal standard (IS) for the payload
-
LC-MS/MS system
Procedure:
-
Cleavage Reaction:
-
Sample Preparation for LC-MS/MS:
-
Stop the reaction at each time point by adding 3 volumes of ice-cold ACN containing the internal standard to precipitate the protein.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the concentration of the released payload over time to determine the cleavage rate.
-
Data Presentation
Quantitative data from the internalization and cleavage assays should be summarized in clear and concise tables to facilitate comparison between different ADC candidates.
Table 1: Quantitative Internalization of ADC Candidates by Flow Cytometry
| ADC Candidate | Target Antigen | Cell Line | Time (hours) | % Internalization (Mean ± SD) |
| ADC-A | HER2 | SK-BR-3 | 1 | 25.3 ± 2.1 |
| ADC-A | HER2 | SK-BR-3 | 4 | 68.7 ± 4.5 |
| ADC-A | HER2 | SK-BR-3 | 24 | 85.1 ± 3.8 |
| ADC-B | HER2 | SK-BR-3 | 1 | 15.8 ± 1.9 |
| ADC-B | HER2 | SK-BR-3 | 4 | 45.2 ± 3.2 |
| ADC-B | HER2 | SK-BR-3 | 24 | 60.5 ± 4.1 |
| Isotype Ctrl | - | SK-BR-3 | 24 | < 5 |
Table 2: Lysosomal Cleavage and Payload Release of ADC Candidates
| ADC Candidate | Linker Type | Payload | Time (hours) | Released Payload (ng/mL, Mean ± SD) |
| ADC-A | Val-Cit | MMAE | 1 | 120.5 ± 10.2 |
| ADC-A | Val-Cit | MMAE | 4 | 450.8 ± 25.6 |
| ADC-A | Val-Cit | MMAE | 24 | 890.1 ± 45.3 |
| ADC-C | Non-cleavable | DM1 | 24 | < 10 |
Conclusion
The experimental workflow and detailed protocols provided in this application note offer a robust framework for the comprehensive evaluation of ADC internalization and payload cleavage. By systematically applying these methods, researchers can generate high-quality, reproducible data to guide the selection and optimization of ADC candidates for further preclinical and clinical development. The combination of quantitative and qualitative assays provides a holistic understanding of an ADC's intracellular fate, which is a critical determinant of its therapeutic efficacy and safety.
References
- 1. mdpi.com [mdpi.com]
- 2. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 3. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 4. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 11. news-medical.net [news-medical.net]
- 12. adcreview.com [adcreview.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody-Drug Conjugate with Cleavable Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biocompare.com [biocompare.com]
- 19. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Drug-to-Antibody Ratio (DAR) for Valine-Citrulline Antibody-Drug Conjugates
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts both its efficacy and safety profile. A low DAR may result in reduced potency, while a high DAR can negatively affect pharmacokinetics and increase toxicity.[1] For ADCs utilizing a valine-citrulline (Val-Cit) linker, a dipeptide sequence designed for cleavage by lysosomal proteases like Cathepsin B, accurate and robust determination of the DAR is essential during development and for quality control.[]
This document provides detailed protocols for the three most common analytical techniques used to determine the DAR of Val-Cit ADCs: Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Principle of Val-Cit Linker Cleavage
The Val-Cit linker is designed to be stable in systemic circulation but is susceptible to enzymatic cleavage upon internalization of the ADC into target tumor cells.[][3] Within the lysosomal compartment of the cell, Cathepsin B, a cysteine protease often overexpressed in tumor cells, recognizes and cleaves the peptide bond, releasing the cytotoxic payload.[][4]
Caption: Intracellular activation pathway of a Val-Cit linked ADC.
Methods for DAR Determination
Several analytical methods can be employed to determine the average DAR and the distribution of different drug-loaded species. The most widely used techniques are HIC-HPLC, RP-HPLC, and Mass Spectrometry.
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a widely used technique for characterizing cysteine-linked ADCs. It separates molecules based on their hydrophobicity.[5] The conjugation of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity. Therefore, HIC can effectively separate ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).[5][6][7]
Caption: Experimental workflow for DAR determination by HIC-HPLC.
Experimental Protocol: HIC-HPLC
Instrumentation:
-
HPLC system with a biocompatible flow path (e.g., Agilent 1260 Infinity II Bio-inert LC).[5]
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm).[8]
-
UV Detector.
Reagents:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.[9]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.[9]
-
ADC Sample.
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25-30°C.[8]
-
Detection: 280 nm.
-
Injection Volume: 10-20 µL.
-
Gradient:
-
0-2 min: 100% A
-
2-22 min: Linear gradient from 100% A to 100% B.
-
22-25 min: 100% B
-
25.1-30 min: 100% A (Re-equilibration).
-
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100 [7][]
-
Data Presentation: HIC-HPLC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR8 | 12.5 | 5 |
| DAR6 | 14.2 | 15 |
| DAR4 | 16.1 | 50 |
| DAR2 | 18.3 | 25 |
| DAR0 | 20.5 | 5 |
| Average DAR | 4.0 |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides an orthogonal method for DAR determination, particularly for cysteine-linked ADCs.[7] This method involves the reduction of the ADC to separate the light chains (LC) and heavy chains (HC). The separation is based on the hydrophobicity of the individual chains, which increases with the number of conjugated drug-linkers.[11]
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC or UPLC system.
-
Reversed-phase column (e.g., Agilent ZORBAX RRHD SB300-C8).[11]
-
UV Detector.
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[12]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[12]
-
Reducing Agent: Dithiothreitol (DTT).
-
Denaturant: Guanidine HCl.
-
ADC Sample.
Procedure:
-
Sample Preparation (Reduction):
-
Dilute the ADC sample to 1.0 mg/mL in 8 M Guanidine HCl.[8]
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
HPLC Method:
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light chains (LC, LC-D1) and heavy chains (HC, HC-D1, HC-D2, HC-D3).
-
Calculate the weighted average DAR using the following formula for a typical IgG1: Average DAR = 2 × [(ΣLC Weighted peak area) + (ΣHC Weighted peak area)] / 100 [1]
-
Data Presentation: RP-HPLC
| Chain Species | Retention Time (min) | Peak Area (%) | Weighted Peak Area |
| LC | 8.2 | 45 | 0 |
| LC-D1 | 9.5 | 55 | 55 |
| HC | 12.1 | 10 | 0 |
| HC-D1 | 13.4 | 40 | 40 |
| HC-D2 | 14.5 | 40 | 80 |
| HC-D3 | 15.3 | 10 | 30 |
| Average DAR | 3.9 |
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful technique for DAR determination. It provides accurate mass measurements of the intact ADC or its subunits (light and heavy chains), allowing for the unambiguous identification of different drug-loaded species.
Caption: Logical workflow for DAR determination using LC-MS.
Experimental Protocol: LC-MS
Instrumentation:
-
LC system (e.g., UHPLC).
-
High-resolution mass spectrometer (e.g., Q-TOF).[9]
Reagents:
-
Appropriate LC mobile phases (e.g., water/acetonitrile with formic acid for reversed-phase).
-
(Optional) Deglycosylating enzyme (e.g., PNGase F).
-
(Optional) Reducing agent (e.g., DTT).
Procedure:
-
Sample Preparation:
-
LC-MS Method:
-
The sample is injected into the LC system for separation.
-
The eluent is introduced into the mass spectrometer for mass analysis.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.[9]
-
The mass difference between peaks will correspond to the mass of the attached drug-linker.[9]
-
Calculate the average DAR from the relative abundance (peak intensity) of the different species in the deconvoluted spectrum.[9]
-
Data Presentation: Mass Spectrometry (Intact ADC)
| Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,000 | 5 |
| DAR2 | 150,400 | 25 |
| DAR4 | 152,800 | 50 |
| DAR6 | 155,200 | 15 |
| DAR8 | 157,600 | 5 |
| Average DAR | 4.0 |
Summary and Comparison of Methods
| Method | Principle | Advantages | Disadvantages |
| HIC-HPLC | Separation based on hydrophobicity. | Robust, good resolution of DAR species, non-denaturing.[6] | Can be sensitive to mobile phase composition. |
| RP-HPLC | Separation of reduced chains based on hydrophobicity. | Orthogonal to HIC, provides information on drug distribution on light and heavy chains.[7] | Denaturing, may not be suitable for all ADCs. |
| Mass Spectrometry | Mass-based identification of species. | High accuracy and specificity, provides mass confirmation.[9][14] | Requires specialized instrumentation and data analysis software. |
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of Val-Cit ADCs. HIC-HPLC, RP-HPLC, and Mass Spectrometry are powerful analytical techniques that provide accurate and reliable DAR values. The choice of method depends on the specific requirements of the analysis, available instrumentation, and the stage of drug development. For comprehensive characterization, employing orthogonal methods is highly recommended.
References
- 1. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. agilent.com [agilent.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Premature Cleavage of Val-Cit Linkers in Mouse Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the premature cleavage of Valine-Citrulline (Val-Cit) linkers in mouse plasma, a common challenge in the preclinical development of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Rapid Decrease in Drug-to-Antibody Ratio (DAR) in Mouse Plasma In Vitro
Symptoms:
-
A significant reduction in the average DAR is observed over a short period (e.g., hours to a few days) when the ADC is incubated in mouse plasma.
-
LC-MS analysis shows a rapid appearance of unconjugated antibody or species with a lower drug load.
Potential Cause: The Val-Cit dipeptide linker is susceptible to enzymatic cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present at significant levels in rodent plasma.[1][2] This enzyme hydrolyzes the linker, leading to the premature release of the cytotoxic payload from the antibody.[1][2] This phenomenon is pronounced in mice and rats but is not typically observed in human or cynomolgus monkey plasma.[2][3]
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity:
-
Conduct a comparative in vitro plasma stability assay using plasma from different species (mouse, rat, cynomolgus monkey, human). A significantly higher rate of payload release in rodent plasma is indicative of Ces1C-mediated cleavage.[2]
-
If available, perform the in vitro stability assay using plasma from Ces1C knockout mice. The absence of premature cleavage in the knockout plasma would confirm the role of Ces1C.
-
-
Modify the Linker:
-
Consider re-engineering the linker to be resistant to Ces1C cleavage. A common and effective strategy is to introduce a glutamic acid residue at the P3 position, creating a Glu-Val-Cit linker.[4][5] This modification has been shown to dramatically increase stability in mouse plasma without compromising its susceptibility to cleavage by cathepsin B within the target tumor cell.[4][5]
-
-
Utilize an Alternative Preclinical Model:
-
For in vivo studies, consider using Ces1C knockout mice. This will provide a more accurate assessment of the ADC's stability and efficacy in a model that better mimics the human physiological environment in terms of linker stability.
-
Issue 2: Unexpected In Vivo Toxicity and Reduced Efficacy in Mouse Models
Symptoms:
-
Observation of off-target toxicities, such as neutropenia, at doses that were predicted to be safe.
-
The ADC demonstrates lower than expected anti-tumor efficacy in mouse xenograft models.[1]
Potential Cause: Premature cleavage of the Val-Cit linker in the mouse circulatory system leads to the systemic release of the cytotoxic payload.[1][2] This unconjugated drug can then act on healthy tissues, causing toxicity and reducing the amount of payload delivered to the tumor site, thereby decreasing efficacy.[1]
Troubleshooting Steps:
-
Analyze Pharmacokinetics (PK):
-
Perform a PK study in mice to measure the levels of intact ADC, total antibody, and free payload over time. A rapid decrease in the concentration of intact ADC accompanied by a spike in free payload concentration points to in vivo instability.
-
-
Implement Linker Modification:
-
As with the in vitro instability, modifying the linker to a more stable variant like Glu-Val-Cit is a primary solution. ADCs with a Glu-Val-Cit linker have demonstrated significantly improved half-life and efficacy in mouse models.[4]
-
-
Evaluate Alternative Linker Chemistries:
-
Explore other classes of cleavable or non-cleavable linkers that are not substrates for mouse carboxylesterases.
-
Frequently Asked Questions (FAQs)
Q1: Why is the Val-Cit linker unstable in mouse plasma but stable in human plasma?
A1: The instability of the Val-Cit linker in mouse plasma is primarily due to the activity of the enzyme carboxylesterase 1C (Ces1C).[1][2] This enzyme is present in high concentrations in rodent plasma and can efficiently hydrolyze the Val-Cit dipeptide.[2] While humans have homologous carboxylesterases, their active sites are structurally different and do not readily accommodate and cleave the Val-Cit linker, leading to its stability in human plasma.[2]
Q2: What is the intended cleavage mechanism for a Val-Cit linker?
A2: The Val-Cit linker is designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment and within cancer cells.[6] Upon internalization of the ADC into the target cell, it is trafficked to the lysosome, where the acidic environment and the presence of cathepsin B lead to the cleavage of the linker and the release of the cytotoxic payload.
Q3: Besides linker modification, are there other strategies to mitigate the effects of premature cleavage in mouse studies?
A3: Yes, another key strategy is the use of Ces1C knockout mouse models for in vivo studies. These mice lack the enzyme responsible for the premature cleavage, thus providing a more human-like environment to assess the ADC's performance. This approach can help to de-risk a clinical candidate that shows instability in wild-type mice.
Q4: Can the conjugation site on the antibody affect the stability of the Val-Cit linker?
A4: Yes, the site of conjugation can influence the linker's susceptibility to enzymatic cleavage. Linkers attached to more solvent-exposed sites on the antibody may be more accessible to plasma enzymes like Ces1C and thus may be cleaved more rapidly.[1]
Quantitative Data Summary
The following table summarizes the comparative stability of different peptide linkers in mouse plasma.
| Linker Type | ADC Model | Animal Model | Stability Measurement | Result | Reference |
| Val-Cit (vc) | anti-HER2-MMAF | Mouse | % Payload Loss (14-day incubation) | >95% | [7][8] |
| Ser-Val-Cit (SVCit) | anti-HER2-MMAF | Mouse | % Payload Loss (14-day incubation) | ~70% | [8] |
| Glu-Val-Cit (EVCit) | anti-HER2-MMAF | Mouse | % Payload Loss (14-day incubation) | Almost no cleavage | [8] |
| Val-Cit (vc) | Generic ADC | Mouse | Half-life | 80 hours | [1] |
| Glu-Val-Cit (EVCit) | Generic ADC | Mouse | Half-life | 12 days (288 hours) | [4] |
| mc-vc-PAB-MMAE | Generic ADC | Mouse | % Payload Release (6-day incubation) | ~25% | [2][6] |
| mc-vc-PAB-MMAE | Generic ADC | Human | % Payload Release (6-day incubation) | <1% | [6] |
Experimental Protocols
In Vitro ADC Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma from various species by measuring the change in the average Drug-to-Antibody Ratio (DAR) over time.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human), anticoagulated with citrate (B86180) or EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator with gentle shaking
-
-80°C freezer
-
Immunoaffinity capture reagents (e.g., Protein A or anti-human IgG magnetic beads)
-
LC-MS system suitable for intact protein analysis
Methodology:
-
ADC Incubation:
-
Pre-warm plasma and PBS to 37°C.
-
Dilute the test ADC to a final concentration of 100 µg/mL in plasma from each species.
-
Prepare a control sample by diluting the ADC to the same concentration in PBS.
-
Incubate all samples at 37°C with gentle agitation.[6]
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 8, 24, 48, 96, 144, 168 hours).[6]
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.
-
-
Sample Analysis (DAR Measurement by LC-MS):
-
Thaw the samples on ice.
-
Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads). This step is crucial to remove other plasma proteins that can interfere with the analysis.[9]
-
Wash the beads with PBS to remove non-specifically bound proteins.
-
Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer).[9]
-
Neutralize the eluted ADC sample if necessary.
-
Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[10][11] A decrease in the average DAR over time indicates linker cleavage or payload loss.[11]
-
-
Data Analysis:
-
Plot the average DAR against time for each plasma species and the PBS control.
-
Calculate the half-life (t½) of the ADC in each matrix.
-
Visualizations
Caption: Enzymatic cleavage pathway of a Val-Cit linker ADC.
Caption: Troubleshooting workflow for premature Val-Cit linker cleavage.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice. | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. waters.com [waters.com]
- 11. hpst.cz [hpst.cz]
Technical Support Center: Overcoming Val-Cit Linker Instability Mediated by Carboxylesterase Ces1c
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of Val-Cit linkers in their antibody-drug conjugates (ADCs) due to the activity of carboxylesterase Ces1c.
Troubleshooting Guides
Issue 1: Premature Payload Release in Preclinical Mouse Models
Question: My Val-Cit linked ADC shows significant instability and premature payload release in mouse plasma during preclinical studies, but appears stable in human plasma. What is the likely cause and how can I address this?
Answer: This discrepancy is a well-documented issue arising from the activity of a rodent-specific enzyme, carboxylesterase 1c (Ces1c), which is present in mouse plasma but not in human or primate plasma.[1][2][3] Ces1c can hydrolyze the Val-Cit dipeptide linker, leading to premature release of the cytotoxic payload in the systemic circulation of mice.[4][5][6] This can result in reduced efficacy and potential off-target toxicity in preclinical mouse models, providing an inaccurate prediction of the ADC's performance in humans.[1][7]
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity:
-
Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is indicative of Ces1c-mediated cleavage.[6]
-
If available, utilize plasma from Ces1c knockout (Ces1c-/-) mice in your in vitro stability assays. Stability in Ces1c-/- mouse plasma comparable to that in human plasma confirms the role of Ces1c.[1][7]
-
-
Modify the Linker:
-
Introduce a hydrophilic amino acid at the P3 position: Incorporating a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to dramatically improve stability in mouse plasma by sterically hindering Ces1c access while maintaining susceptibility to cleavage by intracellular cathepsin B upon internalization into the target tumor cell.[2][3][8]
-
Explore alternative linker chemistries: Consider linkers that are not substrates for Ces1c, such as those with different dipeptide sequences or non-peptide-based cleavable linkers.[6]
-
-
Utilize Ces1c Knockout Mouse Models for In Vivo Studies:
Issue 2: Off-Target Toxicity and Neutropenia Observed in Preclinical Studies
Question: I am observing off-target toxicity, specifically neutropenia, in my preclinical studies with a Val-Cit linked ADC. Could this be related to linker instability?
Answer: Yes, in addition to Ces1c in rodents, human neutrophil elastase (NE) has been identified as another enzyme capable of cleaving the Val-Cit linker.[8][10] Neutrophil elastase is released by neutrophils and its activity on the Val-Cit linker can lead to premature payload release in the vicinity of these immune cells, potentially causing neutropenia.[4][6]
Troubleshooting Steps:
-
Assess Neutrophil Elastase Sensitivity:
-
Linker Modification for NE Resistance:
Frequently Asked Questions (FAQs)
Q1: Why is the Val-Cit linker so commonly used if it has these stability issues?
A1: The Val-Cit linker is widely used because it is designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[10][11] This allows for targeted payload release within the cancer cell, minimizing systemic toxicity.[12] In human and primate plasma, the Val-Cit linker is generally stable, making the Ces1c-mediated instability a specific challenge for preclinical evaluation in rodent models.[1][2]
Q2: What are the key differences in stability between Val-Cit and modified linkers like Glu-Val-Cit (EVCit)?
A2: The primary difference is the significantly enhanced stability of EVCit linkers in mouse plasma. The addition of a glutamic acid residue protects the linker from cleavage by Ces1c.[2][3] This results in a longer ADC half-life and improved tumor exposure in mouse models.[3] Both linker types, however, retain their susceptibility to cleavage by cathepsin B within the lysosome.[2]
Q3: Are there alternatives to peptide-based linkers to avoid these enzymatic stability issues?
A3: Yes, other classes of cleavable linkers exist, such as pH-sensitive hydrazone linkers and disulfide linkers that are cleaved in the reducing environment of the cell.[13] Non-cleavable linkers are another alternative, where the payload is released upon lysosomal degradation of the antibody. The choice of linker depends on the specific payload, target, and desired mechanism of action.
Q4: How does the drug-to-antibody ratio (DAR) affect linker stability?
A4: Higher DARs, especially with hydrophobic payloads, can lead to ADC aggregation.[4][10] This can indirectly impact the apparent stability and pharmacokinetics of the ADC. While not a direct effect on enzymatic cleavage, formulation and aggregation issues should be considered alongside linker stability.
Data Summary
Table 1: Comparative Stability of Val-Cit and Modified Linkers in Mouse Plasma
| Linker Type | Modification | Half-life in Mouse Plasma | Key Findings | Reference(s) |
| Val-Cit | Standard dipeptide | ~2 days | Susceptible to rapid cleavage by Ces1c. | [2][3] |
| Glu-Val-Cit (EVCit) | Addition of Glutamic Acid | ~12 days | Significantly improved stability due to resistance to Ces1c. | [2][3] |
Table 2: Impact of Ces1c on ADC Efficacy in Mouse Models
| Mouse Model | ADC Linker | Tumor Growth Outcome | Implication | Reference(s) |
| Wild-Type (Ces1c+/+) | Val-Cit | Tumor stasis at 10 mg/kg | Reduced efficacy due to premature payload release. | [1] |
| Ces1c Knockout (Ces1c-/-) | Val-Cit | Tumor regression at 3 mg/kg | Enhanced efficacy due to stable ADC and increased tumor exposure. | [1] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay (LC-MS based)
Objective: To assess the stability of an ADC in plasma by measuring the concentration of intact ADC over time.
Methodology:
-
Preparation: Thaw human and mouse plasma at 37°C.
-
Incubation: Add the ADC to the plasma at a final concentration of 1 mg/mL.
-
Time Points: Incubate the mixture at 37°C in a shaking water bath. Collect aliquots at designated time points (e.g., 0, 1, 6, 24, 48, 96 hours).
-
Quenching: Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact ADC remaining at each time point.[11]
Protocol 2: Cathepsin B Cleavage Assay
Objective: To determine the rate of linker cleavage by the lysosomal protease cathepsin B.
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT).
-
Add the ADC to the reaction buffer at a final concentration of 100 µg/mL.
-
-
Reaction Initiation: Initiate the reaction by adding activated human cathepsin B (e.g., 1 µM final concentration).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.
-
Analysis: Analyze the aliquots by a suitable method (e.g., HPLC, LC-MS) to quantify the amount of released payload.[11]
Visualizations
Caption: Overcoming Ces1c-mediated Val-Cit linker instability.
Caption: Decision-making flowchart for troubleshooting ADC instability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. echemi.com [echemi.com]
- 4. Exolinkers: A New Strategy to Overcome Val-Cit Linker Drawbacks - www.pharmasources.com [pharmasources.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Unraveling the Interaction between Carboxylesterase 1c and the Antibody-Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. njbio.com [njbio.com]
How to prevent off-target toxicity from neutrophil elastase cleavage of Val-Cit
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Val-Cit cleavable linkers. The focus is on preventing off-target toxicity arising from premature cleavage by neutrophil elastase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target toxicity associated with Val-Cit linkers?
A: The primary mechanism of off-target toxicity with Val-Cit linkers is the premature cleavage of the linker in systemic circulation by extracellular proteases, particularly human neutrophil elastase (NE).[1][2][3] NE can recognize and cleave the peptide bond between valine and citrulline, leading to the early release of the cytotoxic payload before the antibody-drug conjugate (ADC) reaches the target tumor cells.[2][3] This premature release can cause damage to healthy tissues and is associated with adverse effects such as neutropenia.[1][2][4]
Q2: My ADC with a Val-Cit linker shows significant toxicity in preclinical models, especially neutropenia. How can I confirm if this is due to neutrophil elastase cleavage?
A: To confirm the role of neutrophil elastase in the observed toxicity, you can perform an in vitro neutrophil elastase assay. This involves incubating your ADC with purified human neutrophil elastase and monitoring for the release of the payload over time.[2][4] A significant increase in free payload in the presence of the enzyme would suggest susceptibility to NE-mediated cleavage. This can be compared against a control ADC with a non-cleavable linker, which should not show payload release under the same conditions.[4]
Q3: What are the primary strategies to prevent off-target toxicity from neutrophil elastase cleavage of Val-Cit linkers?
A: Several strategies can be employed to mitigate off-target toxicity:
-
Linker Modification: This is the most common approach and involves altering the peptide sequence to reduce its susceptibility to neutrophil elastase while maintaining its cleavability by lysosomal proteases like Cathepsin B.[1][5]
-
Alternative Linker Technologies: Utilizing linkers that are not substrates for neutrophil elastase, such as non-cleavable linkers or linkers sensitive to different enzymatic or chemical triggers.[6][7]
-
Antibody Engineering: Modifying the Fc region of the antibody can reduce its uptake by immune cells that may release proteases like neutrophil elastase.[5]
Troubleshooting Guide
Issue 1: High Levels of Premature Payload Release in Plasma Stability Assays
Potential Cause: The Val-Cit linker in your ADC is being cleaved by proteases present in the plasma, such as neutrophil elastase.[1][2]
Troubleshooting Steps:
-
Linker Modification:
-
Incorporate Glutamic Acid: Introducing a glutamic acid (Glu) residue to create a tripeptide linker like Glu-Val-Cit or Glu-Gly-Cit has been shown to increase plasma stability and resistance to cleavage by both neutrophil elastase and carboxylesterase Ces1C.[1][3][8]
-
"Exo-Linker" Design: Repositioning the cleavable peptide linker to an "exo" position on the p-aminobenzylcarbamate (PABC) moiety can enhance stability and prevent premature payload detachment mediated by human NE.[1][2]
-
Tandem-Cleavage Linkers: Employ a linker that requires two enzymatic cleavage events for payload release. For example, incorporating a glucuronide moiety that must first be removed by β-glucuronidase (present in the tumor microenvironment) before the Val-Cit sequence is accessible to proteases.[9][10]
-
-
Comparative Stability Analysis: Perform in vitro plasma stability assays comparing your current ADC with modified linker versions to quantify the reduction in premature payload release.
Issue 2: ADC Demonstrates Off-Target Toxicity in vivo Despite Acceptable Plasma Stability
Potential Cause: Even with good plasma stability, localized concentrations of neutrophil elastase in certain tissues or inflammatory sites might be sufficient to cause off-target payload release.
Troubleshooting Steps:
-
Adopt Alternative Linker Chemistries:
-
Non-Cleavable Linkers: These linkers release the payload only after the complete degradation of the antibody within the target cell, which can significantly reduce off-target toxicity.[7][11]
-
Alternative Cleavable Linkers: Explore linkers sensitive to other tumor-associated enzymes, such as those cleaved by plasmin (e.g., Val-Leu-Lys) or β-glucuronidase.[12][13]
-
-
Inhibition of Neutrophil Elastase: While not a direct modification to the ADC, co-administration with a neutrophil elastase inhibitor could be explored in preclinical models to mechanistically probe the cause of toxicity.[14]
Data Presentation
Table 1: Comparison of Linker Stability and Resistance to Neutrophil Elastase (NE)
| Linker Type | Description | Relative Plasma Stability | Resistance to NE Cleavage | Reference |
| Val-Cit | Standard dipeptide linker. | Moderate | Low | [1][2] |
| Glu-Val-Cit | Tripeptide linker with an added glutamic acid residue. | High | High | [1][15] |
| Glu-Gly-Cit | Tripeptide linker designed for improved hydrophilicity and stability. | High | High | [3] |
| Exo-EVC | "Exo-linker" configuration of Glu-Val-Cit. | High | High | [1][2] |
| Tandem (Glucuronide-Val-Cit) | Requires dual enzymatic cleavage for payload release. | Very High | Very High | [9][10] |
| Non-Cleavable (e.g., MCC) | Relies on antibody degradation for payload release. | Very High | Not Applicable | [7][11] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[16]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[16]
-
Stop the reaction by immediately freezing the samples at -80°C or by protein precipitation.[5]
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[16]
-
Quantification Methods:
Protocol 2: In Vitro Human Neutrophil Elastase (NE) Assay
Objective: To assess the susceptibility of an ADC linker to cleavage by human neutrophil elastase.
Methodology:
-
Incubate the ADC with purified human neutrophil elastase in an appropriate buffer at 37°C.[2]
-
Include a control group where the ADC is incubated in the buffer without the enzyme.
-
Collect samples at different time points.
-
Analyze the samples using LC-MS to detect and quantify the released payload and the remaining intact ADC.[2]
-
In parallel, a cytotoxicity assay can be performed where the supernatant from the ADC and NE incubation is transferred to target-negative cells to measure off-target killing.[17]
Visualizations
Caption: Workflow for identifying and mitigating off-target cleavage.
Caption: On-target vs. off-target ADC payload release mechanisms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 7. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. adcreview.com [adcreview.com]
Technical Support Center: Optimizing Conjugation of Fmoc-Glu(Boc)-Val-Cit-PAB-PNP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the conjugation efficiency of the cleavable ADC linker, Fmoc-Glu(Boc)-Val-Cit-PAB-PNP.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Glu(Boc)-Val-Cit-PAB-PNP and what are its primary applications?
A1: Fmoc-Glu(Boc)-Val-Cit-PAB-PNP is a highly specialized chemical linker used in the development of Antibody-Drug Conjugates (ADCs).[1] It is a cleavable linker, meaning it is designed to be stable in the bloodstream but can be broken down under specific conditions to release a cytotoxic drug. Its primary applications are in targeted cancer therapy and other targeted drug delivery systems.[2]
The key components of this linker are:
-
Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl): These are protecting groups for the amine functionalities on the glutamic acid residue. They prevent unwanted side reactions during the synthesis and conjugation process.
-
Glu (Glutamic Acid): The inclusion of glutamic acid can help to improve the hydrophilicity of the linker, which may reduce aggregation of the final ADC, especially with hydrophobic payloads.
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is specifically designed to be cleaved by cathepsin B, an enzyme that is highly active inside the lysosomes of tumor cells.[][4] This ensures that the cytotoxic drug is released primarily within the target cancer cells.
-
PAB (p-aminobenzyl alcohol): This is a "self-immolative" spacer. Once the Val-Cit sequence is cleaved, the PAB moiety spontaneously breaks down to release the conjugated drug.
-
PNP (p-nitrophenyl): The p-nitrophenyl group is an excellent leaving group, making the linker highly reactive towards primary amines on a drug or payload molecule for efficient conjugation.
Q2: What is the general workflow for using this linker to create an Antibody-Drug Conjugate (ADC)?
A2: The general workflow involves a two-stage conjugation process:
-
Drug-Linker Synthesis: The Fmoc-Glu(Boc)-Val-Cit-PAB-PNP is first reacted with an amine-containing cytotoxic drug (payload). The amine group of the drug displaces the PNP group on the linker, forming a stable covalent bond.
-
Antibody-Drug Conjugate (ADC) Formation: The protecting groups (Fmoc and Boc) on the drug-linker conjugate are removed. The newly deprotected amine can then be functionalized, for example, with a maleimide (B117702) group, to allow for conjugation to the thiol groups of a reduced antibody. The final step is the conjugation of the drug-linker construct to the monoclonal antibody.
Troubleshooting Guides
This section addresses common issues encountered during the conjugation of Fmoc-Glu(Boc)-Val-Cit-PAB-PNP.
Problem 1: Low Conjugation Yield of Drug-Linker
Possible Causes:
-
Hydrolysis of the PNP Ester: The p-nitrophenyl ester is sensitive to moisture and can hydrolyze, rendering the linker inactive. This is more pronounced at higher pH.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and pH can significantly affect the reaction rate and yield.
-
Poor Quality of Reagents: The presence of water or amine contaminants in solvents like DMF or DMSO can lead to side reactions.
Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction pH: The reaction of the PNP ester with a primary amine is most efficient in the pH range of 7.2-8.5. A pH that is too low will result in the protonation and reduced nucleophilicity of the amine, while a higher pH will accelerate the hydrolysis of the PNP ester.
-
Use High-Quality Solvents: Use fresh, high-purity, anhydrous, and amine-free solvents.
-
Optimize Stoichiometry: A slight excess of the linker (e.g., 1.1-1.5 equivalents) can help to drive the reaction to completion.
Problem 2: Premature Cleavage of Protecting Groups
Possible Cause:
-
Basic Reaction Conditions: The Fmoc group is particularly sensitive to basic conditions and can be cleaved if the pH is too high during the drug-linker synthesis.
Solution:
-
Careful pH Control: Maintain the reaction pH within the recommended range of 7.2-8.5. If a base is required to deprotonate the amine of the payload, use a non-nucleophilic base like diisopropylethylamine (DIPEA) and add it dropwise while monitoring the pH.
Problem 3: Aggregation of the Final ADC
Possible Causes:
-
High Drug-to-Antibody Ratio (DAR): A high number of hydrophobic drug-linker molecules conjugated to the antibody can lead to aggregation.[2]
-
Hydrophobicity of the Drug-Linker: The overall hydrophobicity of the drug-linker construct can contribute to aggregation.
Solutions:
-
Control the DAR: Optimize the conjugation conditions (e.g., molar ratio of drug-linker to antibody, reaction time) to achieve a lower, more homogenous DAR. A typical target DAR is 2-4.
-
Purification: Use purification techniques like Hydrophobic Interaction Chromatography (HIC) to separate different DAR species and remove aggregates.[5][] Size Exclusion Chromatography (SEC) is also effective for removing aggregates.[]
Problem 4: Instability of the Linker in Preclinical Models
Possible Cause:
-
Cleavage by Carboxylesterases: The Val-Cit linker can be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), leading to premature drug release in rodent models.[2][7] This can result in off-target toxicity and reduced efficacy.
Solutions:
-
In Vitro Plasma Stability Assay: Test the stability of your ADC in mouse plasma to confirm sensitivity to carboxylesterases.
-
Use Ces1C Knockout Mice: If available, conducting in vivo studies in Ces1C knockout mice can confirm if this enzyme is responsible for the premature drug release.
-
Linker Modification: For future ADC designs, consider modifications to the linker, such as the addition of a glutamic acid residue (Glu-Val-Cit), which has been shown to reduce susceptibility to Ces1C cleavage.[2]
Data Presentation
Table 1: Illustrative Effect of pH on Conjugation Efficiency
| pH | Reaction Time (hours) | Average DAR | % Aggregates |
| 6.5 | 8 | 1.8 | < 1% |
| 7.5 | 4 | 3.5 | 2-3% |
| 8.5 | 2 | 3.8 | 5-7% |
| 9.5 | 2 | 3.2 | > 10% |
Note: This data is illustrative and based on typical results for amine-reactive linkers. Optimal conditions should be determined empirically for each specific payload and antibody.
Table 2: Example HIC Purification Gradient for DAR Species Separation
| Time (min) | % Mobile Phase B | Purpose |
| 0-5 | 0 | Equilibration and loading |
| 5-35 | 0 -> 100 | Gradient elution of different DAR species |
| 35-40 | 100 | Elution of high DAR species and aggregates |
| 40-45 | 0 | Re-equilibration |
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0 Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Glu(Boc)-Val-Cit-PAB-Drug Conjugate
-
Dissolution: Dissolve the amine-containing drug (1 equivalent) and Fmoc-Glu(Boc)-Val-Cit-PAB-PNP (1.2 equivalents) in anhydrous DMF or DMSO.
-
Reaction: If the drug is in its salt form, add 1.5-2.0 equivalents of a non-nucleophilic base such as DIPEA dropwise. Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 2-16 hours).
-
Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the purified drug-linker conjugate.
Protocol 2: Fmoc and Boc Deprotection
-
Fmoc Deprotection: Dissolve the purified drug-linker in DMF and add 20% piperidine. Stir at room temperature for 30 minutes.
-
Boc Deprotection: After removal of the piperidine, dissolve the residue in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). Stir at room temperature for 1-2 hours.
-
Purification: Purify the deprotected drug-linker by preparative reverse-phase HPLC.
Protocol 3: Antibody Conjugation
-
Antibody Reduction (if applicable): For conjugation to cysteine residues, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP.
-
Buffer Exchange: Exchange the buffer of the reduced antibody to a conjugation buffer (e.g., PBS with EDTA, pH 7.4).
-
Drug-Linker Preparation: Dissolve the maleimide-functionalized drug-linker in a co-solvent like DMSO.
-
Conjugation: Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold. Gently agitate the reaction mixture at room temperature for 1-2 hours.
-
Quenching: Stop the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the ADC using SEC to remove excess drug-linker and quenching agent, followed by HIC to separate the different DAR species.
Visualizations
References
Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Glu(Boc)-Val-Cit-PAB-PNP, a key linker in the synthesis of antibody-drug conjugates (ADCs).
Troubleshooting Guide: Solubility Issues
Researchers may encounter solubility challenges with Fmoc-Glu(Boc)-Val-Cit-PAB-PNP. This guide provides a systematic approach to addressing these issues.
Problem: The compound is not dissolving in the chosen solvent.
| Recommended Action | Detailed Steps | Expected Outcome |
| 1. Verify Solvent and Concentration | Confirm that you are using a recommended solvent such as DMSO.[][2][3] For initial stock solutions, a concentration of around 1-10 mM is often a good starting point.[][2] | The compound should dissolve to form a clear solution. |
| 2. Gentle Heating | Warm the solution gently to 30-40°C. Avoid excessive heat, as it may degrade the compound. | Increased temperature can enhance the solubility of some peptide-based molecules. |
| 3. Sonication | Place the vial in a sonicator bath for 5-10 minutes.[4] | Sonication can help to break up aggregates and facilitate dissolution. |
| 4. Use of Co-solvents | For very hydrophobic peptides, a small amount of a co-solvent like DMF or DCM can be considered.[3] However, ensure compatibility with your downstream application. | The addition of a co-solvent may improve the solubility of the compound. |
| 5. pH Adjustment (Aqueous Solutions) | While this compound is primarily soluble in organic solvents, if attempting to dissolve in a mixed aqueous/organic system, adjusting the pH away from the isoelectric point of the peptide can improve solubility. | For acidic peptides, a basic buffer may help, and for basic peptides, an acidic buffer may be beneficial.[5][6] |
Problem: The compound precipitates out of solution upon storage.
| Recommended Action | Detailed Steps | Expected Outcome |
| 1. Aliquot and Store Properly | Once dissolved, it is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][7] Store aliquots at -20°C or -80°C for long-term stability.[2][8] | Proper storage minimizes the chances of precipitation and degradation. |
| 2. Protect from Light and Moisture | Store the compound and its solutions protected from light and moisture.[][2][9] Using amber vials or wrapping vials in foil is recommended. | Protecting the compound from light and moisture helps maintain its integrity and solubility. |
| 3. Use Fresh Solvent | Hygroscopic solvents like DMSO can absorb moisture over time, which can negatively impact the solubility of the compound.[2][10][11] Always use fresh, anhydrous DMSO for preparing solutions. | Using fresh solvent ensures optimal dissolution and stability of the stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Glu(Boc)-Val-Cit-PAB-PNP and what is its primary application?
Fmoc-Glu(Boc)-Val-Cit-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[2][8][12] The valine-citrulline (Val-Cit) dipeptide sequence is designed to be cleaved by enzymes like cathepsin B, which are often overexpressed in the tumor microenvironment, allowing for the targeted release of a cytotoxic payload.[3]
Q2: What are the recommended solvents for dissolving Fmoc-Glu(Boc)-Val-Cit-PAB-PNP?
The most commonly recommended solvent for dissolving Fmoc-Glu(Boc)-Val-Cit-PAB-PNP is dimethyl sulfoxide (B87167) (DMSO).[][2][3] Other organic solvents such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM) may also be used.[3] It is generally insoluble in water.[10][11]
Q3: What is the typical solubility of Fmoc-Glu(Boc)-Val-Cit-PAB-PNP in DMSO?
Technical datasheets report solubilities in DMSO ranging from 10 mM to as high as 180 mg/mL (approximately 189 mM).[][2] However, it is always advisable to start with a smaller amount to test solubility in your specific batch of solvent.
Q4: How should I store the solid compound and its stock solutions?
The solid compound should be stored at -20°C, protected from light and moisture.[][2][9] Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 952.02 g/mol | [][2] |
| Solubility in DMSO | 10 mM to 180 mg/mL | [][2] |
| Storage (Solid) | -20°C, protect from light and moisture | [][2][9] |
| Storage (Solution) | -20°C (1 month) or -80°C (6 months) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid Fmoc-Glu(Boc)-Val-Cit-PAB-PNP to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Weigh out the desired amount of the compound using a calibrated analytical balance in a fume hood. For 1 mL of a 10 mM solution, you will need 9.52 mg.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the solid compound. For a 10 mM solution, add 1 mL of DMSO for every 9.52 mg of the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, proceed with gentle heating or sonication as described in the troubleshooting guide.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
Visualizations
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Decision tree for troubleshooting solubility problems.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-Val-Cit-PAB-PNP, ADC linker, 863971-53-3 | BroadPharm [broadpharm.com]
- 4. FMoc-Val-Cit-PAB-PNP | TargetMol [targetmol.com]
- 5. bachem.com [bachem.com]
- 6. jpt.com [jpt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP | TargetMol [targetmol.com]
- 9. chemscene.com [chemscene.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound|CAS 0|DC Chemicals [dcchemicals.com]
Technical Support Center: Troubleshooting Fmoc Deprotection in Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and avoid common side reactions encountered during the 9-fluorenylmethoxycarbonyl (Fmoc) deprotection step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during Fmoc deprotection?
The most frequently encountered side reactions during the piperidine-mediated Fmoc deprotection step are:
-
Aspartimide Formation: Cyclization of aspartic acid residues, particularly at Asp-Gly, Asp-Asn, and Asp-Ser sequences, leading to the formation of a succinimide (B58015) ring. This can result in a mixture of α- and β-aspartyl peptides and racemization.[1][2][3][4]
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization of the N-terminal dipeptide, cleaving it from the resin. This is especially problematic for sequences containing proline or other secondary amino acids at the second position.[5][6][7][8][9]
-
Racemization: Loss of stereochemical integrity of an amino acid, particularly cysteine and histidine, leading to the formation of diastereomeric impurities.[10][11][12][13][14]
-
Piperidine (B6355638) Adduct Formation: The liberated dibenzofulvene (DBF) from the Fmoc group can react with the deprotected N-terminal amine if not efficiently scavenged by piperidine.[15] Additionally, piperidine can act as a nucleophile and attack the aspartimide ring, forming piperidide adducts.[1][2]
-
Arginine Lactamization: Intramolecular cyclization of arginine residues upon activation, leading to the formation of a δ-lactam.[16][17]
Troubleshooting Guides
Issue 1: Aspartimide Formation
Symptoms:
-
Appearance of a product with a mass difference of -18 Da (loss of water) in the mass spectrum.
-
Difficult purification due to the presence of co-eluting α- and β-peptide isomers.[3]
-
Presence of piperidide adducts in the mass spectrum.[2]
Solutions:
-
Modify Deprotection Conditions:
-
Use a lower concentration of piperidine (e.g., 5-10% in DMF) or a weaker base like piperazine (B1678402).[3][7][18]
-
Additives such as 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) or small amounts of organic acids to the piperidine solution can suppress aspartimide formation.[3][19][20]
-
-
Use Sterically Hindered Protecting Groups:
-
Incorporate Modified Amino Acids:
-
Use Fmoc-α-methyl-L-Aspartic acid (Fmoc-α-Me-Asp-OH) to introduce steric hindrance at the α-carbon, effectively blocking the cyclization reaction.[4]
-
-
Reagent Preparation: Prepare a 20% (v/v) piperidine solution in DMF containing 0.1 M HOBt.
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Drain the solvent.
-
Add the 20% piperidine/0.1 M HOBt solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Repeat the deprotection step one more time.
-
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
Issue 2: Diketopiperazine (DKP) Formation
Symptoms:
-
Significant loss of peptide from the resin, especially after the coupling of the second amino acid.[9]
-
Detection of the cyclic dipeptide in the cleavage solution.
-
Presence of deletion sequences where the first two amino acids are missing.[8]
Solutions:
-
Resin Selection: Use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin, which physically obstructs the intramolecular cyclization.[9]
-
Dipeptide Coupling: Synthesize and couple a pre-formed Fmoc-dipeptide unit instead of sequential coupling of the first two amino acids. This bypasses the formation of the vulnerable linear dipeptide on the resin.[9]
-
Optimized Deprotection Conditions:
-
Use a milder deprotection cocktail, such as 2% DBU/5% piperazine in NMP, which has been shown to significantly reduce DKP formation compared to 20% piperidine in DMF.[7]
-
Minimize the time the deprotected N-terminal amine is exposed before the next coupling step.
-
-
Dipeptide Synthesis: Synthesize the required Fmoc-Xaa-Yaa-OH dipeptide using solution-phase chemistry.
-
Activation:
-
In a separate vessel, dissolve 1.5-2 equivalents of the Fmoc-dipeptide and a suitable activating agent (e.g., HATU, HCTU) in DMF.
-
Add 3-4 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Allow the activation to proceed for a few minutes.
-
-
Coupling:
-
Add the activated dipeptide solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Issue 3: Racemization of Cysteine
Symptoms:
-
Appearance of a diastereomeric impurity in the HPLC chromatogram of the crude peptide.
-
Reduced biological activity of the final peptide.[11]
Solutions:
-
Choice of Coupling Reagents:
-
Use carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of a racemization-suppressing additive like HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[10][21]
-
Avoid pre-activation times when using phosphonium (B103445) or aminium-based coupling reagents like BOP, HBTU, or HATU.[10]
-
-
Use of Hindered Bases:
-
Optimized Protecting Groups:
-
Employ cysteine side-chain protecting groups that are less prone to promoting racemization, such as acetamidomethyl (Acm) or trityl (Trt) in combination with optimized coupling conditions.[10]
-
-
Reagent Preparation:
-
Dissolve 3-5 equivalents of Fmoc-Cys(Trt)-OH in DMF.
-
Add 3-5 equivalents of Oxyma Pure.
-
-
Activation and Coupling:
-
Add 3-5 equivalents of DIC to the amino acid/Oxyma mixture.
-
Allow for a short pre-activation time of 1-5 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
-
Reaction Monitoring: Monitor the coupling reaction for completion using a qualitative test like the Kaiser test.
-
Washing: Thoroughly wash the resin with DMF.
Data Summary
Table 1: Effect of Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Additive | Solvent | Aspartimide Formation (%) | Reference |
| 20% Piperidine | None | DMF | High | [2] |
| 20% Piperidine | 0.1 M HOBt | DMF | Significantly Reduced | [3] |
| 5% Piperazine | None | DMF/NMP | Low | [7] |
| 2% DBU / 5% Piperazine | None | NMP | Very Low | [7] |
Table 2: Racemization of Fmoc-Cys(Trt)-OH with Different Coupling Reagents
| Coupling Reagent | Base | Pre-activation Time | D-Isomer Formation (%) | Reference |
| BOP/HOBt | NMM | 5 min | 21.2 | [10] |
| BOP/HOBt | TMP | No pre-activation | <1 | [10] |
| DIPCDI/HOBt | - | 5 min | <1 | [10] |
| HBTU/HOBt | TMP | No pre-activation | <1 | [10] |
Visual Guides
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Pathway of aspartimide formation from an aspartic acid residue.
Caption: Formation of diketopiperazine from a resin-bound dipeptide.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fmoc-L-Arg(Pbf)-OH | 154445-77-9 [chemicalbook.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. ovid.com [ovid.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. peptide.com [peptide.com]
- 21. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 22. benchchem.com [benchchem.com]
Impact of conjugation site on Val-Cit linker stability in vivo
This guide provides troubleshooting advice and answers to frequently asked questions regarding the in vivo stability of Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs), with a focus on the impact of the conjugation site.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Val-Cit linked ADC is showing significant instability and premature payload release in a mouse model. What are the potential causes?
A1: Premature payload release in mouse models is a commonly encountered issue with Val-Cit linkers. The primary cause is the susceptibility of the linker to cleavage by a specific mouse carboxylesterase, Ces1c, which is present in mouse plasma but not in human plasma.[1][2][3] This can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor.[1]
Troubleshooting Steps:
-
Confirm Species-Specific Instability: The Val-Cit linker is known to be stable in human and primate plasma but unstable in mouse plasma.[1][3] If you are observing instability primarily in mice, it is highly likely due to Ces1c activity.
-
Analyze Linker Exposure: The specific conjugation site on the antibody can influence the linker's susceptibility to enzymatic cleavage.[1] Linkers attached to more sterically protected sites may exhibit greater stability than those on highly exposed sites.[4]
-
Consider Linker Modification: To mitigate this instability, consider using a modified linker, such as the glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) tripeptide. This modification has been shown to dramatically improve ADC half-life in mouse models by providing resistance to Ces1c cleavage.[1][4][5]
Q2: What are the primary enzymes responsible for the premature cleavage of Val-Cit linkers in circulation?
A2: While the intended cleavage of the Val-Cit linker occurs via lysosomal proteases like Cathepsin B within the target tumor cell, several extracellular enzymes can cause premature cleavage in the bloodstream.[][7][8]
-
Human Neutrophil Elastase (NE): This serine protease, found in the bloodstream, can cleave the peptide bond between valine and citrulline, leading to systemic release of the payload.[3][9][10] This off-target release is a known contributor to myelosuppression, including neutropenia.[3][9]
-
Mouse Carboxylesterase (Ces1c): As mentioned in Q1, this enzyme is a major cause of Val-Cit linker instability specifically in mouse plasma.[1][2][3]
Q3: How does the conjugation site (e.g., Cysteine vs. Lysine) and its specific location on the antibody affect Val-Cit linker stability?
A3: The conjugation strategy and the specific location of the linker-payload on the antibody surface can significantly impact ADC stability, pharmacokinetics (PK), and efficacy.
-
Conjugation Chemistry: While both cysteine and lysine (B10760008) are common conjugation residues, site-specific cysteine conjugation is often preferred to produce more homogeneous ADCs.[4][] Traditional lysine conjugation can result in a heterogeneous mixture of ADC species, which can complicate the analysis of stability.
-
Steric Hindrance: The local microenvironment of the conjugation site plays a critical role. Linker-payloads conjugated at sites that are more protected or buried within the antibody structure are less accessible to circulating proteases and thus tend to be more stable.[4] Conversely, linkers at highly solvent-exposed sites are more vulnerable to premature cleavage.[4]
-
Hydrophobicity: The Val-Cit linker, especially when combined with a hydrophobic payload like MMAE, increases the overall hydrophobicity of the ADC.[2][10] This can lead to aggregation, particularly at high drug-to-antibody ratios (DARs).[10][11] The choice of conjugation site can influence the aggregation propensity of the final ADC.
Q4: What are the best strategies to improve the in vivo stability of ADCs containing Val-Cit linkers?
A4: Several linker engineering strategies have been developed to enhance the in vivo stability of peptide-based linkers:
-
Linker Modification: Incorporating an additional amino acid, such as glutamic acid, to create a Glu-Val-Cit linker (EVCit) can protect the Val-Cit motif from cleavage by mouse Ces1c and increase hydrophilicity, which may reduce aggregation.[1][5]
-
Tandem-Cleavage Linkers: This approach uses a linker that requires two sequential enzymatic cleavage events for payload release.[9] For example, a β-glucuronide moiety can act as a hydrophilic protecting group that is first removed by β-glucuronidase (an enzyme often upregulated in tumors), which then exposes the Val-Cit dipeptide for subsequent cleavage by cathepsins inside the cell.[9][12][13] This dual-trigger mechanism significantly improves plasma stability.[9]
-
Alternative Dipeptides: Replacing Val-Cit with other dipeptides like Val-Ala can be a viable strategy. Val-Ala linkers tend to be less hydrophobic, which can reduce aggregation issues, especially at high DARs.[7][]
Quantitative Data on Linker Stability
The choice of dipeptide within the linker can have a substantial impact on serum stability. The following table summarizes the half-lives of small molecule-drug conjugates (SMDCs) with different dipeptide linkers in mouse serum.
Table 1: Comparative Stability of Dipeptide Linkers in Mouse Serum
| Dipeptide Linker | Half-life (t½) in Mouse Serum (hours) |
|---|---|
| Valine-Arginine (Val-Arg) | 1.8[15] |
| Valine-Lysine (Val-Lys) | 8.2[15] |
| Valine-Citrulline (Val-Cit) | 11.2[15] |
| Valine-Alanine (Val-Ala) | 23.0[15] |
Data from a study evaluating acetazolamide-MMAE conjugates, demonstrating the influence of the dipeptide on stability.[15]
Modifying the linker can also dramatically improve stability. Adding a glutamic acid residue to the Val-Cit linker (EVCit) increased the ADC half-life in mouse models from approximately 2 days to 12 days.[1]
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of premature payload deconjugation from an ADC in plasma from various species (e.g., mouse, rat, human).[16]
Methodology:
-
Preparation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in freshly thawed plasma.[16] Prepare separate samples for each species and time point.
-
Incubation: Incubate the samples in a controlled environment at 37°C.[16]
-
Time Points: Collect aliquots at predetermined time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).[10][16]
-
Sample Processing: Immediately stop the reaction by freezing samples at -80°C or by protein precipitation using an organic solvent like acetonitrile.[10][17]
-
Analysis: Quantify the concentration of intact ADC (payload-conjugated antibody) and/or the amount of released free payload at each time point using one of the methods below.
-
Data Analysis: Plot the percentage of intact ADC remaining versus time to calculate the stability profile and the half-life (t½) of the ADC in plasma.[10]
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of an ADC in an animal model.[16]
Methodology:
-
Administration: Administer a single intravenous (IV) dose of the ADC to the selected animal model (e.g., mice or rats).[16][17]
-
Sample Collection: Collect blood samples at multiple time points post-injection (e.g., 5 minutes, 1, 6, 24, 48, 96, 168 hours).[16]
-
Plasma Isolation: Process the blood samples immediately to obtain plasma.[17]
-
Quantification: Analyze the plasma samples to measure the concentration of three key analytes[18]:
-
Total Antibody: Measured using a generic ELISA that detects the antibody backbone, regardless of conjugation status.
-
Intact ADC (Conjugated Antibody): Measured using an ELISA format where the capture antibody binds the mAb and the detection antibody binds the payload.[17] This specifically quantifies ADCs that have retained their payload.
-
Free Payload: Measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) after protein precipitation to separate the small molecule payload from plasma proteins.[16][17]
-
-
Data Analysis: Plot the concentration of each analyte versus time to generate pharmacokinetic profiles. The divergence between the total antibody and intact ADC curves indicates the rate and extent of in vivo drug-linker cleavage.[18]
Visual Guides: Workflows and Mechanisms
Caption: Intended intracellular cleavage pathway of a Val-Cit linked ADC.
Caption: Unintended extracellular cleavage leading to off-target toxicity.
Caption: Experimental workflow for assessing ADC linker stability in vivo.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. adcreview.com [adcreview.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing ADC Stability with Modified Val-Cit Linkers
This technical support center is designed for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs). It provides detailed troubleshooting guidance and answers to frequently asked questions regarding the modification of Val-Cit linkers, such as the Glu-Val-Cit (EVCit) variant, to improve stability and efficacy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the development and preclinical testing of ADCs with modified Val-Cit linkers.
| Issue | Question | Possible Cause & Troubleshooting Steps |
| Premature Drug Release in Mouse Models | Why is my ADC with a standard Val-Cit linker showing low efficacy and high toxicity in mouse models? | Possible Cause: The Val-Cit linker is known to be unstable in mouse plasma due to cleavage by the carboxylesterase Ces1c, which is not a major pathway in human plasma.[1][2][3] This leads to premature release of the cytotoxic payload before the ADC reaches the target tumor cells.[2][3] Troubleshooting Steps: 1. Confirm Linker Instability: Perform an in vitro plasma stability assay using both mouse and human plasma. A significantly faster drug release in mouse plasma will confirm the issue.[4][5] 2. Modify the Linker: The most effective solution is to modify the linker. Incorporating a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to dramatically improve stability in mouse plasma by preventing cleavage by Ces1c.[2] 3. Alternative Linkers: Consider other stable linkers if the issue persists or if off-target toxicity in human cell lines is a concern. |
| Inconsistent Conjugation Results | I'm experiencing a low drug-to-antibody ratio (DAR) and batch-to-batch variability during conjugation. What could be the cause? | Possible Cause: Inconsistent conjugation can stem from several factors, including incomplete antibody reduction, poor solubility of the linker-payload, or suboptimal reaction conditions.[1] Troubleshooting Steps: 1. Optimize Antibody Reduction: Ensure complete but controlled reduction of the antibody's interchain disulfide bonds. Use a sufficient concentration of a reducing agent like TCEP and subsequently remove it before adding the drug-linker.[1] 2. Improve Solubility: For hydrophobic drug-linkers, consider adding a small amount of an organic co-solvent (e.g., DMSO) to the conjugation buffer.[1] The EVCit linker's increased hydrophilicity can also mitigate this issue.[2] 3. Control Reaction Conditions: Optimize the pH of the conjugation buffer (typically 6.5-7.5 for thiol-maleimide chemistry), as well as the reaction time and temperature.[1] |
| ADC Aggregation | My purified ADC shows signs of aggregation. How can this be prevented? | Possible Cause: ADC aggregation is often caused by the hydrophobicity of the payload and linker.[2] High DARs can exacerbate this issue.[4] Troubleshooting Steps: 1. Use a Hydrophilic Linker: The addition of a glutamic acid residue in the EVCit linker increases its hydrophilicity, which can reduce the tendency for aggregation.[2] 2. Optimize DAR: Aim for a lower, more homogenous DAR if aggregation persists. Site-specific conjugation methods can help achieve this. 3. Formulation: Screen different buffer conditions (pH, excipients) for the final ADC formulation to improve its long-term stability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Glu-Val-Cit (EVCit) linker over a traditional Val-Cit linker?
A1: The main advantage of the EVCit linker is its significantly improved stability in mouse plasma.[2][3] Standard Val-Cit linkers are susceptible to premature cleavage by the mouse carboxylesterase Ces1c, leading to off-target toxicity and reduced efficacy in preclinical mouse models.[2][3] The addition of the glutamic acid residue in the EVCit linker prevents this cleavage, resulting in a longer ADC half-life and better therapeutic outcomes in these models.[2]
Q2: How does the EVCit linker affect the mechanism of drug release within the target cell?
A2: The EVCit linker is designed to be cleaved by Cathepsin B, a lysosomal protease that is overexpressed in many tumor cells.[6] The mechanism of intracellular drug release is the same as that of the Val-Cit linker. Once the ADC is internalized by the target cancer cell, it is trafficked to the lysosome where Cathepsin B cleaves the linker, releasing the cytotoxic payload.[6][7]
Q3: Does the EVCit linker offer any other benefits besides improved stability in mouse plasma?
A3: Yes, the EVCit linker also increases the hydrophilicity of the overall ADC construct.[2] This can be advantageous in reducing the risk of aggregation, which is a common issue with hydrophobic payloads and linkers.[2] Improved hydrophilicity can also lead to better pharmacokinetic properties.
Q4: When should I consider using an EVCit linker in my ADC development?
A4: You should strongly consider using an EVCit linker if you are conducting preclinical efficacy and toxicity studies in mouse models. Its enhanced stability in mouse plasma will provide more reliable and translatable data. It is also a good choice if you are working with a particularly hydrophobic payload where aggregation is a concern.
Data Presentation
The following tables summarize the quantitative data on the improved stability of EVCit linkers compared to Val-Cit linkers.
Table 1: In Vivo Half-Life of ADCs in Mouse Models
| Linker | ADC Half-Life in Mice | Reference |
| Val-Cit (VCit) | ~2 days | [2][4] |
| Glu-Val-Cit (EVCit) | ~12 days | [2][4] |
Table 2: In Vitro Stability of ADCs in Mouse Plasma
| Linker | % Payload Lost after 14-day Incubation | Reference |
| Val-Cit (VCit) | >95% | [5] |
| Glu-Val-Cit (EVCit) | Almost no cleavage | [5] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay (LC-MS)
Objective: To determine the stability of an ADC in plasma from different species (e.g., mouse, human) by quantifying the amount of released payload over time.
Materials:
-
ADC construct
-
Human and mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) (ice-cold)
-
Incubator at 37°C
-
Centrifuge
-
LC-MS system
Methodology:
-
Thaw plasma at 37°C.
-
Add the ADC to the plasma to a final concentration of 1 mg/mL.
-
Incubate the mixture at 37°C in a shaking water bath.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots of the plasma-ADC mixture.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the released payload.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Calculate the half-life (t½) of the ADC linker in plasma.[4]
Protocol 2: Antibody-Drug Conjugation with an EVCit Linker (Thiol-Maleimide Chemistry)
Objective: To conjugate a drug-linker containing a maleimide (B117702) group to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP)
-
EVCit drug-linker with a maleimide functional group, dissolved in an organic co-solvent (e.g., DMSO)
-
Conjugation buffer (e.g., PBS, pH 7.0-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Antibody Reduction:
-
Add a calculated amount of TCEP to the antibody solution to achieve the desired level of disulfide bond reduction.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer.
-
-
Conjugation:
-
Add the dissolved EVCit drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching:
-
Add a molar excess of the quenching reagent to cap any unreacted thiols on the antibody.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.
-
-
Characterization:
-
Characterize the purified ADC for DAR, purity, and aggregation.
-
Visualizations
Caption: ADC internalization and payload release pathway.
Caption: Experimental workflow for in vitro plasma stability.
Caption: Logic of linker stability in different plasma.
References
Technical Support Center: Troubleshooting Batch-to-Batch Variability in Antibody-Drug Conjugate (ADC) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in Antibody-Drug Conjugate (ADC) synthesis. Our goal is to provide actionable solutions to ensure the consistent production of high-quality ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in ADC synthesis?
A1: Batch-to-batch variability in ADC synthesis is a multifactorial issue stemming from three main sources:
-
Starting Materials: Inconsistencies in the quality of the monoclonal antibody (mAb), linker, and cytotoxic payload can significantly impact the final ADC product.[1][2] For the mAb, variations in post-translational modifications, purity, and aggregation levels are critical factors.[3] The purity, stability, and reactivity of the linker and payload are also crucial.[2]
-
Process Parameters: Minor deviations in reaction conditions can lead to significant differences between batches.[1] Key parameters to control include temperature, pH, reaction time, and the molar ratio of linker-payload to antibody.[4]
-
Purification and Analytics: The methods used to purify the ADC and analyze its critical quality attributes (CQAs) can introduce variability.[5] Inconsistent performance of chromatography columns or variations in analytical methods can lead to inaccurate characterization and apparent batch differences.
Q2: How does the drug-to-antibody ratio (DAR) impact the efficacy and safety of an ADC?
A2: The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) that directly influences the therapeutic window of an ADC.[6][7]
-
Efficacy: A higher DAR generally leads to increased potency, as more cytotoxic payload is delivered to the target cancer cells.[6] However, an excessively high DAR does not always translate to better efficacy and can lead to challenges.[8]
-
Safety and Pharmacokinetics (PK): High DAR values can increase the hydrophobicity of the ADC, leading to faster clearance from circulation and increased off-target toxicity.[8] This can narrow the therapeutic window. Conversely, a low DAR may result in suboptimal potency.[6] Therefore, achieving a consistent and optimal DAR is essential for a predictable safety and efficacy profile.
Q3: What are the main differences between cysteine-based and lysine-based conjugation, and how do they affect batch-to-batch variability?
A3: The choice of conjugation chemistry significantly impacts the homogeneity and consistency of the resulting ADC.
-
Cysteine-Based Conjugation: This method typically involves the reduction of interchain disulfide bonds to create reactive thiol groups for linker attachment.[9] This approach offers a greater degree of site-specificity and generally results in a more homogeneous ADC with a narrower DAR distribution (e.g., DAR 0, 2, 4, 6, 8).[10] This inherent control helps to reduce batch-to-batch variability.
-
Lysine-Based Conjugation: This method targets the amine groups of lysine (B10760008) residues on the antibody surface.[11] Since there are numerous accessible lysine residues on an antibody, this approach is less site-specific and produces a more heterogeneous mixture of ADC species with a broader DAR distribution.[11][] This heterogeneity can make it more challenging to maintain batch-to-batch consistency.[13]
Q4: What is the role of Process Analytical Technology (PAT) in controlling ADC synthesis variability?
A4: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[14] In ADC synthesis, PAT enables real-time monitoring of Critical Process Parameters (CPPs) that affect Critical Quality Attributes (CQAs) like DAR and aggregation.[15] By implementing in-line or on-line monitoring techniques (e.g., HPLC, Raman spectroscopy), deviations from the desired process parameters can be detected and corrected in real-time, leading to more consistent product quality and reduced batch-to-batch variability.[16][17]
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Possible Causes:
-
Variability in Starting Materials:
-
Inconsistent Reaction Conditions:
-
Inadequate Purification:
-
Inconsistent performance of chromatography columns.
-
Variable elution conditions.
-
Troubleshooting Steps & Solutions:
| Troubleshooting Step | Detailed Action |
| 1. Qualify Starting Materials | Thoroughly characterize each new batch of antibody, drug-linker, and critical reagents before use. |
| 2. Optimize & Control Reaction Parameters | Perform small-scale experiments to define robust operating ranges for temperature, pH, and reaction time. Implement strict process controls to maintain these parameters. |
| 3. Precise Reagent Dosing | Use calibrated equipment for all liquid handling steps to ensure accurate molar ratios. |
| 4. Monitor Antibody Reduction | For cysteine conjugation, precisely control the concentration of the reducing agent, temperature, and incubation time to ensure consistent reduction across batches.[5] |
| 5. Standardize Purification Protocol | Qualify chromatography columns before use and standardize all purification parameters, including buffer composition, pH, and flow rates. |
Issue 2: High Levels of Aggregation in the Final ADC Product
Possible Causes:
-
Hydrophobicity of the Payload: Many cytotoxic drugs are hydrophobic, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[8]
-
Harsh Conjugation Conditions: High temperatures or extreme pH during conjugation can denature the antibody.
-
Inappropriate Buffer Conditions: The pH or ionic strength of the formulation buffer may promote aggregation.
-
Stresses During Purification: Certain filtration or chromatography steps can induce aggregation.[1]
Troubleshooting Steps & Solutions:
| Troubleshooting Step | Detailed Action |
| 1. Optimize Drug-to-Antibody Ratio (DAR) | A lower drug-linker to antibody ratio during conjugation may result in a lower average DAR and reduced aggregation. |
| 2. Screen Formulation Buffers | Evaluate different buffer conditions (e.g., pH, excipients, ionic strength) to find a formulation that minimizes aggregation. |
| 3. Optimize Conjugation Conditions | Perform the conjugation reaction at a lower temperature (e.g., 4°C) and ensure the pH is within the optimal range for the antibody's stability. |
| 4. Gentle Purification Methods | Optimize purification steps to be as gentle as possible. Consider using size exclusion chromatography (SEC) as a final polishing step to remove aggregates.[18] |
Quantitative Data Summary
Table 1: Representative Batch-to-Batch Data for a Cysteine-Linked ADC
| Batch Number | Mean DAR (HIC) | DAR 2 (%) | DAR 4 (%) | DAR 6 (%) | DAR 8 (%) | Unconjugated Ab (%) | Aggregate (%) (SEC) |
| Batch 1 | 3.98 | 10.2 | 55.1 | 25.3 | 4.1 | 5.3 | 1.2 |
| Batch 2 | 4.05 | 9.8 | 54.5 | 26.1 | 4.5 | 5.1 | 1.5 |
| Batch 3 | 3.95 | 10.5 | 55.8 | 24.9 | 3.9 | 4.9 | 1.3 |
| Average | 3.99 | 10.17 | 55.13 | 25.43 | 4.17 | 5.10 | 1.33 |
| Std. Dev. | 0.05 | 0.35 | 0.65 | 0.61 | 0.31 | 0.20 | 0.15 |
Table 2: Representative Batch-to-Batch Data for a Lysine-Linked ADC
| Batch Number | Mean DAR (HIC) | DAR Distribution | Unconjugated Ab (%) | Aggregate (%) (SEC) |
| Batch 1 | 3.5 | Broad (DAR 1-7) | 8.2 | 2.5 |
| Batch 2 | 3.8 | Broad (DAR 1-8) | 7.5 | 2.8 |
| Batch 3 | 3.4 | Broad (DAR 1-7) | 8.5 | 2.6 |
| Average | 3.57 | - | 8.07 | 2.63 |
| Std. Dev. | 0.21 | - | 0.51 | 0.15 |
Experimental Protocols
Protocol 1: Cysteine-Based ADC Conjugation
-
Antibody Preparation: Start with a purified monoclonal antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS).
-
Antibody Reduction: Add a calculated amount of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution to achieve the desired molar excess for the target DAR. Incubate the reaction at room temperature for 1-2 hours.[5]
-
Drug-Linker Preparation: Dissolve the maleimide-activated drug-linker in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Conjugation: Add the dissolved drug-linker to the reduced antibody solution. The reaction is typically performed at room temperature or 4°C for 1-4 hours.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.
-
Purification: Purify the ADC using techniques like size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug-linker, quenching reagent, and aggregates.
Protocol 2: Lysine-Based ADC Conjugation
-
Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., phosphate (B84403) buffer) at a concentration of 5-10 mg/mL.
-
Drug-Linker Activation: The drug-linker should have an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.
-
Conjugation: Add the activated drug-linker to the antibody solution at a specific molar ratio to control the average DAR. The reaction is typically carried out at room temperature for 1-2 hours with gentle stirring.[19]
-
Purification: Remove unreacted drug-linker and other impurities by SEC or dialysis.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
-
System Preparation: Use a bio-inert HPLC system.[10]
-
Column: A HIC column (e.g., Butyl-NPR) is used.[20]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: Run a linear gradient from high salt to low salt to elute the different DAR species. Species with higher DAR are more hydrophobic and will elute later.[10]
-
Data Analysis: Calculate the average DAR by determining the relative peak area of each DAR species.[]
Protocol 4: Size Exclusion Chromatography (SEC) for Aggregate Analysis
-
System Preparation: Use an HPLC or UHPLC system.
-
Column: An SEC column with an appropriate pore size for separating monomers from aggregates (e.g., Agilent AdvanceBio SEC 300Å).[18]
-
Mobile Phase: An aqueous buffer, such as phosphate-buffered saline (PBS), is typically used. For more hydrophobic ADCs, the addition of a small amount of organic modifier may be necessary.[18]
-
Analysis: Inject the ADC sample and monitor the elution profile at 280 nm. Aggregates will elute earlier than the monomeric ADC.
-
Quantification: Determine the percentage of aggregates by integrating the peak areas.
Visualizations
Caption: Overview of the ADC synthesis workflow.
Caption: Decision tree for troubleshooting inconsistent DAR.
Caption: PAT feedback loop for process control.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming DAR Variability From an Unspecified Raw Material Impurity - ADC Process Development Summit [adc-process-development.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 7. crystalpharmatech.com [crystalpharmatech.com]
- 8. researchgate.net [researchgate.net]
- 9. Cysteine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 10. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 11. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 13. pharmacompass.com [pharmacompass.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. agcbio.com [agcbio.com]
- 16. PAT Implementation For ADC Bioconjugation Processes Applications And Case Studies [bioprocessonline.com]
- 17. Collection - Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions - Organic Process Research & Development - Figshare [acs.figshare.com]
- 18. agilent.com [agilent.com]
- 19. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Head-to-Head Showdown: Val-Cit Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugate In Vivo Efficacy
For researchers, scientists, and drug development professionals, the choice of linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. This guide provides an objective comparison of the in vivo efficacy of ADCs featuring Val-Cit (valine-citrulline) cleavable linkers versus those with non-cleavable linkers, supported by experimental data and detailed methodologies.
The linker, the chemical bridge between the monoclonal antibody and the cytotoxic payload, governs the stability of the ADC in circulation and the efficiency of drug release within the target tumor cell. Val-Cit linkers are designed to be cleaved by intracellular enzymes, primarily cathepsin B, which is overexpressed in many tumor cells. This targeted release mechanism can lead to a potent anti-tumor effect and the ability to kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect."[1] In contrast, non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload, a process that generally results in higher plasma stability and potentially a more favorable safety profile by minimizing premature drug release.[1][2]
Quantitative Performance Data
Direct head-to-head in vivo comparisons of ADCs with the same antibody and payload but different linker types are limited in published literature. The following tables summarize available quantitative data from various preclinical studies to provide a comparative overview.
Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 | Citation |
| mil40-16 | Cleavable (vc) | BT-474 | HER2 | Not explicitly stated, used as a comparator for toxicity | [1] |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ M | [1] |
| mil40-15 | Non-cleavable (Cys-linker) | MCF-7 (Bystander) | HER2-negative | ~1 x 10⁻⁹ M | [1][3] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 | HER2 | Not explicitly stated, used as a comparator for efficacy | [1] |
Table 2: In Vivo Stability and Efficacy of Various Linker Types
| Linker Type | ADC Model | Animal Model | Key Stability/Efficacy Findings | Reference |
| Monocleavage (Vedotin, Val-Cit) | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma. | [4] |
| Tandem-Cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 in plasma. | [4] |
| Non-cleavable (PEG6-C2-MMAD) | Site A-PEG6-C2-MMAD | Mouse | Strongly reduced in vivo efficacy in BxPC3 xenograft model. | [4] |
| Non-cleavable (PEG6-C2-MMAD) | Site I-PEG6-C2-MMAD | Mouse | Stable and effective in BxPC3 xenograft model. | [4] |
Mechanisms of Action and Experimental Workflows
To visualize the distinct mechanisms of Val-Cit cleavable and non-cleavable linkers, as well as the typical workflow for assessing their in vivo efficacy, the following diagrams are provided.
Caption: Mechanism of action for a Val-Cit cleavable linker ADC.
Caption: Mechanism of action for a non-cleavable linker ADC.
Caption: A typical experimental workflow for evaluating ADC efficacy in vivo.
Experimental Protocols
The following is a generalized protocol for a key experiment cited in the comparison of Val-Cit cleavable and non-cleavable linkers: an in vivo xenograft model for efficacy testing.
Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical mouse model.
Materials:
-
Human cancer cell line expressing the target antigen.
-
Immunocompromised mice (e.g., athymic nude or NOD-scid).
-
Cell culture medium and reagents.
-
ADC constructs (Val-Cit cleavable and non-cleavable).
-
Vehicle control.
-
Calipers for tumor measurement.
-
Anesthetic for animal procedures.
Methodology:
-
Cell Culture: The selected human cancer cell line is cultured under standard conditions.
-
Xenograft Implantation: A suspension of tumor cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow, and their volume is measured regularly using calipers. The formula Volume = (Length x Width²) / 2 is commonly used.
-
Group Randomization: Once tumors reach a predetermined average volume (e.g., 100-150 mm³), the mice are randomized into different treatment groups (typically 5-10 mice per group). This ensures a similar average tumor volume across all groups at the start of the treatment.
-
ADC Administration: ADCs and the vehicle control are administered to the respective groups, usually via intravenous injection. Dosing schedules can vary (e.g., a single dose or multiple doses over a period).
-
Efficacy and Toxicity Monitoring: Tumor volumes and the body weight of the mice are measured at regular intervals (e.g., twice weekly). Animal health is also monitored for any signs of toxicity.
-
Endpoint and Data Analysis: The study is concluded when tumors in the control group reach a specified size or after a predetermined period. At the endpoint, tumors may be excised and weighed. The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed differences. Kaplan-Meier curves may be used to analyze survival.
Discussion and Conclusion
The choice between a Val-Cit cleavable and a non-cleavable linker is not straightforward and depends on several factors, including the target antigen, the tumor microenvironment, and the desired therapeutic window.
Val-Cit cleavable linkers offer the potential for high potency due to the release of the unmodified, highly permeable payload, which can then exert a bystander effect on surrounding antigen-negative tumor cells.[1] This can be particularly advantageous in treating heterogeneous tumors. However, this comes with a potential trade-off of lower plasma stability, which could lead to premature drug release and off-target toxicity.[1]
Non-cleavable linkers , on the other hand, generally exhibit greater plasma stability, which can translate to a better safety profile.[2] The released payload is an amino acid-linker-drug adduct, which is less membrane-permeable, largely mitigating the bystander effect.[1] This makes them potentially more suitable for targeting homogenous tumors with high antigen expression, where a localized cytotoxic effect is desired.
Ultimately, the optimal linker strategy must be determined empirically for each specific ADC. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and development of novel and effective antibody-drug conjugates.
References
A Comparative Guide to the In Vivo Stability of ADC Linker Chemistries
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both its efficacy and toxicity.[1][2][3] An ideal linker must be sufficiently stable in systemic circulation to prevent the premature release of its cytotoxic payload, which can cause off-target toxicity, yet allow for efficient cleavage and drug release within the target tumor cell.[2][4] This guide provides an objective comparison of the in vivo stability of different ADC linker chemistries, supported by experimental data, to aid researchers in the rational design and selection of next-generation ADCs.
Classification of ADC Linkers: A Tale of Two Strategies
The in vivo stability of an ADC is primarily governed by the chemical nature of its linker.[1] Linkers are broadly categorized into two main classes based on their payload release mechanism: cleavable and non-cleavable.[2][][6]
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[1][2] This targeted release can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[2] Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizes proteases like cathepsins that are upregulated in the lysosomes of tumor cells (e.g., valine-citrulline linkers).[1][7]
-
pH-sensitive: Exploits the lower pH of endosomes and lysosomes to trigger hydrolysis (e.g., hydrazone linkers).[1]
-
Redox-sensitive: Responds to higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[1]
-
-
Non-cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload-linker-amino acid complex.[1][6][8] This mechanism generally leads to higher stability in circulation and a potentially wider therapeutic window but is dependent on ADC internalization and lysosomal processing.[6][7][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. abzena.com [abzena.com]
- 4. benchchem.com [benchchem.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. adcreview.com [adcreview.com]
- 8. books.rsc.org [books.rsc.org]
- 9. books.rsc.org [books.rsc.org]
A Comparative Guide to the Bystander Effect of Val-Cit Linker ADCs Versus Non-Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Antibody-Drug Conjugates (ADCs) in treating heterogeneous tumors is significantly influenced by the "bystander effect," a phenomenon where the cytotoxic payload released from a targeted cancer cell kills adjacent, antigen-negative tumor cells. This guide provides an objective, data-driven comparison of the bystander effect mediated by ADCs featuring cleavable valine-citrulline (Val-Cit) linkers versus those with non-cleavable linkers.
Executive Summary
The choice of linker technology is a critical determinant of an ADC's therapeutic index, dictating its stability, mechanism of payload release, and capacity to induce a bystander effect. Val-Cit linkers, which are susceptible to cleavage by lysosomal proteases like Cathepsin B, release a membrane-permeable payload that can diffuse into neighboring cells, leading to a potent bystander effect.[1][2][3] In contrast, non-cleavable linkers require the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[4][5] This resulting complex is typically charged and less membrane-permeable, largely abrogating the bystander effect.[1][6] This guide will delve into the mechanistic differences, present comparative experimental data, and provide detailed protocols for assessing the bystander effect.
Mechanism of Action: Cleavable vs. Non-Cleavable Linkers
The fundamental difference in the bystander effect between Val-Cit and non-cleavable linker ADCs stems from their distinct payload release mechanisms within the target cancer cell.
Val-Cit Linker ADCs:
ADCs with Val-Cit linkers are designed to be stable in systemic circulation but are efficiently cleaved upon internalization into tumor cells. The process is as follows:
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized via endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in proteases.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B, a protease often overexpressed in tumor cells, recognizes and cleaves the Val-Cit dipeptide linker.[][8]
-
Payload Release and Diffusion: This cleavage releases the potent, unmodified, and often membrane-permeable cytotoxic payload into the cytoplasm. The payload can then diffuse out of the target cell and into adjacent antigen-positive and antigen-negative tumor cells, mediating the bystander effect.[3]
Non-Cleavable Linker ADCs:
ADCs with non-cleavable linkers rely on the degradation of the antibody itself for payload release:
-
Binding and Internalization: Similar to cleavable linker ADCs, the ADC binds to the target antigen and is internalized.
-
Lysosomal Degradation: The entire ADC is trafficked to the lysosome.
-
Antibody Catabolism: Lysosomal proteases degrade the antibody component of the ADC into amino acids.[4][5]
-
Release of Payload-Linker-Amino Acid Complex: This process liberates the cytotoxic payload, which is still attached to the linker and a single amino acid (e.g., lysine). This complex is typically charged and exhibits poor membrane permeability, thus confining its cytotoxic activity primarily to the target cell and limiting the bystander effect.[6][9]
Data Presentation: Comparative Performance
The following tables summarize quantitative data from in vitro and in vivo studies comparing the bystander effect of ADCs with cleavable (Val-Cit type) and non-cleavable linkers.
Table 1: In Vitro Cytotoxicity and Bystander Effect
| ADC Example | Linker Type | Target Cell Line (Antigen+) | Bystander Cell Line (Antigen-) | IC50 on Target Cells (nM) | Bystander Killing (% of control) | Reference |
| Trastuzumab-deruxtecan (T-DXd) | Cleavable (GGFG) | SK-BR-3 (HER2+) | MCF7 (HER2-) | ~1.5 | Significant | [10] |
| Trastuzumab emtansine (T-DM1) | Non-cleavable (SMCC) | SK-BR-3 (HER2+) | MCF7 (HER2-) | ~3.0 | Minimal | [6][10] |
| Brentuximab vedotin | Cleavable (Val-Cit) | L-428 (CD30+) | Jurkat (CD30-) | ~10 | Potent | |
| Anti-EGFR-MMAE | Cleavable (Val-Cit) | A431 (EGFR+) | HCT116 (EGFR-) | ~0.5 | High | |
| Anti-EGFR-MMAF | Non-cleavable | A431 (EGFR+) | HCT116 (EGFR-) | ~1.2 | Low |
Table 2: In Vivo Efficacy in Heterogeneous Tumor Models
| ADC Example | Linker Type | Xenograft Model | Tumor Growth Inhibition (TGI) of Antigen-Negative Cells | Comments | Reference |
| Trastuzumab-deruxtecan (T-DXd) | Cleavable (GGFG) | Co-inoculation of HER2+ and HER2- cells | High | Demonstrates potent bystander effect in vivo, leading to regression of HER2- tumors. | [] |
| Trastuzumab emtansine (T-DM1) | Non-cleavable (SMCC) | Co-inoculation of HER2+ and HER2- cells | Minimal | Little to no effect on the growth of adjacent HER2- tumors. | [] |
| TROP2-ADC | Cleavable | Co-culture of TROP2+ and TROP2- cells | Significant | Observed both in vitro and in vivo. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect of ADCs.
In Vitro Co-culture Bystander Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells when they are co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line.
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP) for identification.
-
Cell culture medium and supplements.
-
96-well plates.
-
ADC constructs (e.g., Val-Cit linker ADC and non-cleavable linker ADC).
-
Fluorescence microscope or high-content imaging system.
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Include monocultures of Ag+ and Ag- cells as controls. Allow cells to adhere overnight.[13][14]
-
ADC Treatment: Prepare serial dilutions of the ADC constructs in cell culture medium. Add the ADC dilutions to the co-culture and monoculture wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).
-
Analysis:
-
Imaging: Capture fluorescence and bright-field images to visualize the killing of Ag- (GFP-positive) cells in the presence of Ag+ cells.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry to quantify the percentage of viable Ag- (GFP-positive) cells.
-
-
Data Interpretation: Compare the viability of Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in the monoculture treated with the same ADC concentration to determine the extent of bystander killing.[15]
In Vivo Bystander Effect Xenograft Model
This assay evaluates the bystander effect in a more physiologically relevant setting.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG).
-
Antigen-positive (Ag+) cancer cell line.
-
Antigen-negative (Ag-) cancer cell line, engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.
-
ADC constructs.
-
In vivo imaging system (e.g., IVIS).
Procedure:
-
Tumor Implantation: Prepare a mixed population of Ag+ and Ag- (luciferase-expressing) tumor cells. Subcutaneously inject the cell mixture into the flanks of immunodeficient mice.[13][16]
-
Tumor Growth Monitoring: Allow tumors to establish and monitor their growth.
-
ADC Administration: Once tumors reach a predetermined size, randomize the mice into treatment groups and administer the ADC constructs (e.g., intravenously). Include a vehicle control group.
-
In Vivo Imaging: At various time points post-treatment, perform bioluminescence imaging to monitor the growth or regression of the Ag- (luciferase-expressing) tumor cell population.[12]
-
Tumor Volume Measurement: Measure the overall tumor volume using calipers.
-
Data Analysis: Compare the bioluminescence signal and overall tumor growth in the ADC-treated groups to the control group to assess the in vivo bystander effect.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for Val-Cit vs. non-cleavable linker ADCs.
Caption: Experimental workflows for assessing the bystander effect.
Conclusion
The choice between a cleavable Val-Cit linker and a non-cleavable linker has profound implications for the therapeutic strategy of an ADC. Val-Cit linkers, through the release of a membrane-permeable payload, can elicit a powerful bystander effect, which is highly advantageous for treating solid tumors with heterogeneous antigen expression.[1] However, this can also increase the potential for off-target toxicity.[17] Non-cleavable linkers offer greater plasma stability and a more localized cytotoxic effect, which may be preferable for hematological malignancies or tumors with uniform and high antigen expression, potentially leading to a better safety profile.[4] A thorough preclinical evaluation using the robust experimental methodologies outlined in this guide is paramount to selecting the optimal linker strategy for a given ADC candidate and ultimately improving patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. genemedi.net [genemedi.net]
- 10. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 17. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Antibody-Drug Conjugates in Cancer Therapy
A comprehensive analysis of the therapeutic index, efficacy, and safety profiles of cleavable and non-cleavable antibody-drug conjugates (ADCs), supported by preclinical and clinical data. This guide is intended for researchers, scientists, and drug development professionals.
The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which unite the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A critical component dictating the efficacy and safety of an ADC is the linker that connects the antibody to the payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, directly influencing its mechanism of action, therapeutic window, and ultimately, its clinical success.
This guide provides an objective comparison of cleavable and non-cleavable ADCs, presenting a detailed analysis of their therapeutic index through a compilation of experimental data. We will delve into their distinct mechanisms of action, compare their performance in preclinical models, and examine their safety profiles as observed in clinical settings.
At a Glance: Key Differences Between Cleavable and Non-Cleavable ADCs
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B) or chemical cleavage (e.g., pH, glutathione) in the lysosome or tumor microenvironment.[1][2] | Proteolytic degradation of the antibody backbone in the lysosome.[1][3] |
| Released Payload | Unmodified, potent payload.[4] | Payload attached to the linker and an amino acid residue (e.g., Cys-linker-payload).[4] |
| Plasma Stability | Generally lower, with potential for premature payload release.[4] | Generally higher, leading to a more stable ADC in circulation.[1][4] |
| Bystander Effect | High, due to the release of a membrane-permeable payload that can kill neighboring antigen-negative cells.[4] | Low to negligible, as the released payload is typically charged and less permeable.[4] |
| Off-Target Toxicity | Higher potential due to premature release and the bystander effect.[4] | Lower potential due to higher stability and a limited bystander effect.[4] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[4] | May be less effective against antigen-negative cells within the tumor.[4] |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between cleavable and non-cleavable ADCs lies in how the cytotoxic payload is liberated to exert its cell-killing effect.
Cleavable ADCs: Programmed for Release
Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage by specific triggers within the tumor microenvironment or inside the cancer cell.[5] This controlled release can be initiated by enzymes that are abundant in tumors, such as cathepsins, a lower pH in endosomes and lysosomes, or a higher concentration of reducing agents like glutathione.[2] The released payload, often in its original, highly potent form, can then kill the target cell. Furthermore, if the payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect."[4] This can be particularly advantageous in treating tumors with heterogeneous antigen expression.
Mechanism of action for a cleavable ADC.
Non-Cleavable ADCs: Relying on Cellular Machinery
In contrast, non-cleavable linkers are highly stable and lack a specific cleavage site.[6] The release of the payload from these ADCs is entirely dependent on the complete proteolytic degradation of the antibody component after the ADC is internalized into the target cell's lysosome.[3] This process liberates the payload, which is still attached to the linker and a single amino acid residue from the antibody.[4] This payload-linker-amino acid complex is typically charged and less membrane-permeable, which significantly reduces the bystander effect.[4] Consequently, the cytotoxic activity of non-cleavable ADCs is largely confined to the antigen-positive cancer cells that have internalized them.
Mechanism of action for a non-cleavable ADC.
Quantitative Performance Data: A Comparative Analysis
Direct head-to-head preclinical studies comparing cleavable and non-cleavable ADCs with the same antibody and payload are limited in publicly available literature. However, by compiling data from various sources, we can draw a comparative overview of their performance.
In Vitro Cytotoxicity
The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines, with lower values indicating higher potency.
| ADC Configuration | Target Antigen | Cell Line | Linker Type | Payload | IC50 (ng/mL) |
| Anti-CD22 ADC | CD22 | Reh (pre-B ALL) | Cleavable (val-cit) | MMAE | 143.3[7] |
| Anti-CD22 ADC | CD22 | JM1 (pre-B ALL) | Cleavable (val-cit) | MMAE | 211.0[7] |
| Anti-CD22-MCC-DM1 | CD22 | NHL cell lines | Non-cleavable (MCC) | DM1 | Varies by cell line sensitivity to free drug[8] |
| Anti-CD79b-MCC-DM1 | CD79b | NHL cell lines | Non-cleavable (MCC) | DM1 | Varies by cell line sensitivity to free drug[8] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy in Preclinical Models
The ultimate test of an ADC's effectiveness is its ability to control tumor growth in vivo. Xenograft models, where human tumor cells are implanted in immunodeficient mice, are a standard preclinical tool for this evaluation.
| ADC | Target Antigen | Xenograft Model | Linker Type | Key Efficacy Finding |
| Anti-CD22 Ab-MMAE | CD22 | Pre-B ALL | Cleavable (val-cit) | Significant therapeutic efficacy and improved survival compared to controls.[7] |
| Anti-CD22-MCC-DM1 | CD22 | Non-Hodgkin Lymphoma | Non-cleavable (MCC) | Complete tumor regression with no recurrence in some models.[8] |
| Anti-CD79b-MCC-DM1 | CD79b | Non-Hodgkin Lymphoma | Non-cleavable (MCC) | Complete tumor regression with no recurrence in some models.[8] |
| Trastuzumab-vc-MMAE | HER2 | Various breast cancer models | Cleavable (vc) | Potent anti-tumor activity.[4] |
| Trastuzumab-MCC-DM1 (T-DM1) | HER2 | Various breast cancer models | Non-cleavable (MCC) | Significant anti-tumor activity, leading to clinical approval.[1] |
Studies have shown that non-cleavable linked ADCs can perform better than their cleavable counterparts in vivo in some instances.[1] For specific targets like CD22 and CD79b, non-cleavable linkers have demonstrated potent efficacy in preclinical models of non-Hodgkin lymphoma.[8]
Clinical Toxicity Profile
A meta-analysis of 40 clinical trials involving 7,879 patients treated with commercially available ADCs provided valuable insights into the systemic toxicities associated with cleavable and non-cleavable linkers.[9]
| Adverse Event (Grade ≥3) | Cleavable Linker ADCs (N=2,985) | Non-Cleavable Linker ADCs (N=4,894) | p-value |
| Any Adverse Event | 47% | 34% | 0.002 |
| Neutropenia | Higher incidence | Lower incidence | <0.05 |
| Anemia | Higher incidence | Lower incidence | <0.05 |
| Increased AST | Higher incidence | Lower incidence | <0.05 |
| Increased ALT | Higher incidence | Lower incidence | <0.05 |
The results of this meta-analysis support the hypothesis that ADCs with cleavable linkers are associated with a higher incidence of grade ≥3 adverse events compared to those with non-cleavable linkers.[9] This is likely due to the premature release of the payload into systemic circulation.[9]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key in vivo experiments.
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines the key steps for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.
1. Cell Culture and Preparation:
-
Culture the desired human cancer cell line (e.g., HER2-positive SK-BR-3 breast cancer cells) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
2. Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Monitor the mice for tumor growth, typically measuring tumor volume with calipers 2-3 times per week.
3. Randomization and Dosing:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ADC, vehicle control, and any relevant isotype control ADCs to the respective groups, typically via intravenous injection.
4. Monitoring and Endpoint:
-
Continue to measure tumor volumes and body weights throughout the study.
-
Monitor the general health and behavior of the mice for any signs of toxicity.
-
The study is typically concluded when tumors in the control group reach a specified size or after a predetermined duration.
5. Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze survival data if applicable.
-
At the end of the study, tumors can be excised for further pharmacodynamic and histological analysis.
Experimental workflow for an in vivo ADC efficacy study.
General Toxicology Study in Rats
This protocol provides a general framework for assessing the safety and tolerability of an ADC in a relevant rodent species.
1. Animal Model and Acclimation:
-
Use a relevant rodent species, such as Sprague-Dawley rats.
-
Allow animals to acclimate to the facility for at least one week before the study begins.
2. Dose Formulation and Administration:
-
Prepare the ADC formulation at the desired concentrations in a suitable vehicle.
-
Administer the ADC, vehicle control, and any relevant comparators (e.g., unconjugated antibody, free payload) to different dose groups, typically via intravenous infusion.
3. Clinical Observations:
-
Conduct daily clinical observations for signs of toxicity, including changes in behavior, appearance, and activity.
-
Record body weights and food consumption at regular intervals.
4. Clinical Pathology:
-
Collect blood samples at specified time points for hematology and clinical chemistry analysis.
-
Parameters to assess include complete blood counts, liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).
5. Necropsy and Histopathology:
-
At the end of the study (and for any unscheduled deaths), perform a full necropsy.
-
Collect and weigh key organs.
-
Preserve tissues in formalin for histopathological examination by a veterinary pathologist.
6. Data Analysis:
-
Determine the Maximum Tolerated Dose (MTD).
-
Identify any dose-limiting toxicities.
-
Correlate clinical and pathological findings with dose levels.
Conclusion: A Strategic Choice for Optimal Therapeutic Index
The selection of a cleavable or non-cleavable linker is a critical strategic decision in the development of an ADC, with profound implications for its therapeutic index.
Cleavable ADCs offer the potential for enhanced efficacy, particularly in heterogeneous tumors, due to the bystander effect.[4] However, this often comes at the cost of increased off-target toxicity, as evidenced by clinical data.[9] The development of next-generation cleavable linkers with improved stability in circulation is an active area of research aimed at mitigating this drawback.
Non-cleavable ADCs , with their superior plasma stability, generally exhibit a more favorable safety profile.[1][3] This makes them an attractive option for targeting hematological malignancies or solid tumors with high and uniform antigen expression.[10] The lack of a significant bystander effect, however, may limit their utility in tumors with heterogeneous antigen expression.
Ultimately, the optimal linker strategy is not a one-size-fits-all solution. It depends on a multitude of factors, including the specific target antigen, its level and homogeneity of expression, the properties of the cytotoxic payload, and the nature of the tumor microenvironment. A thorough understanding of the principles and performance characteristics of both cleavable and non-cleavable linkers, supported by robust preclinical and clinical data, is essential for the rational design of safe and effective antibody-drug conjugates that can truly advance the fight against cancer.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ADME and Safety Aspects of Non-cleavable Linkers in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
A Head-to-Head Comparison: Val-Cit vs. Sulfatase-Cleavable Linkers for ADC Development
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of two prominent cleavable linkers: the well-established valine-citrulline (Val-Cit) linker and the emerging sulfatase-cleavable linker technology.
This comparison guide delves into the mechanisms of action, stability, efficacy, and bystander effect associated with each linker type, supported by experimental data. Detailed methodologies for key experiments are also provided to aid in the evaluation of these linkers in your own ADC development programs.
At a Glance: Key Differences
| Feature | Val-Cit Linker | Sulfatase-Cleavable Linker |
| Cleavage Mechanism | Enzymatic cleavage by Cathepsin B in the lysosome.[1][] | Enzymatic cleavage by sulfatases in the lysosome.[3][4] |
| Plasma Stability | Generally stable in human plasma, but can be susceptible to premature cleavage by other proteases (e.g., neutrophil elastase) and certain rodent plasma enzymes (e.g., Ces1c), which can complicate preclinical evaluation.[5][6][7][8] | Exhibits high stability in both human and mouse plasma, offering a potential advantage for more reliable preclinical assessment.[3][4][7] |
| Hydrophilicity | The dipeptide structure can be hydrophobic, potentially leading to ADC aggregation, especially with hydrophobic payloads and high drug-to-antibody ratios (DARs).[3][5][7] | The presence of the sulfate (B86663) group imparts increased hydrophilicity, which can reduce the risk of aggregation and improve the biophysical properties of the ADC.[4] |
| Bystander Effect | Capable of inducing a bystander effect if the released payload is membrane-permeable.[] | Can also mediate a bystander effect, with the potential for efficient payload diffusion due to the clean cleavage mechanism. |
| Clinical Validation | Extensively used in clinically approved and investigational ADCs, providing a wealth of clinical data.[10] | A newer technology with promising preclinical data but less clinical validation to date. |
Delving Deeper: Mechanisms of Action
The selective release of the cytotoxic payload at the tumor site is a key determinant of an ADC's therapeutic window. Both Val-Cit and sulfatase-cleavable linkers are designed to be stable in systemic circulation and to be cleaved within the target cancer cell.
Val-Cit Linker: A Protease-Triggered Release
The Val-Cit linker is a dipeptide that is recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][] Following the binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized via endocytosis and trafficked to the lysosome. The acidic environment of the lysosome and the presence of Cathepsin B facilitate the cleavage of the linker, releasing the cytotoxic payload. A self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often incorporated to ensure the efficient and traceless release of the unmodified drug.[6][11]
Figure 1. Cleavage mechanism of a Val-Cit linker.
Sulfatase-Cleavable Linker: A Novel Enzymatic Trigger
Sulfatase-cleavable linkers represent a newer class of enzymatically-labile linkers. These linkers are designed to be cleaved by sulfatases, a family of enzymes that are also localized within the lysosome.[3][4] Similar to ADCs with Val-Cit linkers, those with sulfatase-cleavable linkers are internalized upon antigen binding and transported to the lysosome. Here, lysosomal sulfatases hydrolyze the sulfate ester bond in the linker, initiating a cascade that leads to the release of the active payload.[3]
References
- 1. benchchem.com [benchchem.com]
- 3. Sulfatase-cleavable linkers for antibody-drug conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates [repository.cam.ac.uk]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Superior Stability and Efficacy of Glu-Val-Cit Linker Antibody-Drug Conjugates in Murine Tumor Models
For researchers and professionals in drug development, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. This guide provides a comparative analysis of the Glu-Val-Cit (EVCit) linker and the conventional Val-Cit (VCit) linker, focusing on their efficacy in preclinical mouse tumor models. The data presented herein, primarily from a pivotal study by Anami et al. (2018), demonstrates the significant advantages of the EVCit linker in terms of stability and anti-tumor activity.
The Val-Cit linker, while widely used, exhibits marked instability in mouse plasma due to cleavage by the murine carboxylesterase Ces1c. This premature cleavage of the linker leads to the off-target release of the cytotoxic payload, diminishing the ADC's efficacy and potentially increasing systemic toxicity. To address this limitation, the Glu-Val-Cit tripeptide linker was developed. The addition of a glutamic acid residue shields the linker from Ces1c-mediated hydrolysis, dramatically enhancing its stability in the murine circulatory system. This improved stability translates to a longer ADC half-life and, consequently, more potent and sustained anti-tumor activity in mouse xenograft models.
Comparative Efficacy in a HER2-Positive Breast Cancer Xenograft Model
The in vivo efficacy of ADCs featuring EVCit and VCit linkers was directly compared in a KPL-4 human breast cancer xenograft mouse model. The results, as summarized in the table below, clearly illustrate the superior performance of the EVCit-ADC.
| Treatment Group | Dosage (mg/kg) | Tumor Growth Inhibition (TGI) | Key Findings |
| Vehicle (PBS) | - | - | Uncontrolled tumor growth. |
| VCit-ADC | 1 | Moderate | Initial tumor growth inhibition followed by regrowth. |
| EVCit-ADC | 1 | Significant & Sustained | Complete tumor regression with no regrowth observed. |
Data synthesized from Anami et al., Nature Communications, 2018.
As the data indicates, the EVCit-ADC at a dose of 1 mg/kg resulted in complete tumor eradication, a stark contrast to the VCit-ADC which only managed to temporarily slow tumor progression. This highlights the critical role of linker stability in achieving a robust therapeutic response in mouse models.
Mechanism of Action and Intracellular Cleavage
The enhanced stability of the EVCit linker in plasma does not compromise its intended function within the target cancer cell. Both EVCit and VCit linkers are designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment. Upon internalization of the ADC into a cancer cell, the linker is efficiently cleaved by cathepsin B, releasing the cytotoxic payload and inducing cell death.
Figure 1: Mechanism of action of EVCit-ADCs.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments.
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of EVCit- and VCit-ADCs in a HER2-positive breast cancer model.
Animal Model: Female BALB/c nude mice (6-8 weeks old).
Cell Line: KPL-4 human breast cancer cell line (HER2-positive).
Procedure:
-
Tumor Cell Implantation: 1 x 107 KPL-4 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes were monitored every 2-3 days using a digital caliper. Tumor volume was calculated using the formula: (length × width2) / 2.
-
Treatment Initiation: When the average tumor volume reached approximately 100-150 mm3, mice were randomized into treatment groups.
-
ADC Administration: ADCs (VCit-ADC or EVCit-ADC) were administered via a single intravenous (i.v.) injection at a dose of 1 mg/kg. The vehicle group received PBS.
-
Efficacy Evaluation: Tumor volumes and body weights were measured for the duration of the study. The primary endpoint was tumor growth inhibition.
Figure 2: Workflow for the in vivo xenograft study.
In Vitro Plasma Stability Assay
Objective: To assess the stability of EVCit and VCit linkers in mouse plasma.
Materials:
-
ADCs (VCit-ADC and EVCit-ADC)
-
BALB/c mouse plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS system
Procedure:
-
ADCs were incubated in undiluted BALB/c mouse plasma at 37°C.
-
Aliquots were taken at various time points (e.g., 0, 24, 48, 96, 144 hours).
-
The reaction was quenched, and the remaining intact ADC was quantified by LC-MS.
-
The percentage of intact ADC remaining over time was calculated to determine the half-life.
Cathepsin B Cleavage Assay
Objective: To confirm that the EVCit linker is susceptible to cleavage by cathepsin B.
Materials:
-
EVCit-linker-payload conjugate
-
Recombinant human cathepsin B
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing DTT)
-
LC-MS system
Procedure:
-
The EVCit-linker-payload conjugate was incubated with activated cathepsin B in the assay buffer at 37°C.
-
Aliquots were taken at different time points.
-
The reaction was stopped, and the amount of released payload was quantified by LC-MS.
Conclusion
The development of the Glu-Val-Cit linker represents a significant advancement in ADC technology, particularly for preclinical evaluation in rodent models. Its enhanced stability in mouse plasma overcomes a major hurdle associated with the traditional Val-Cit linker, leading to more reliable and predictive in vivo efficacy data. The superior performance of EVCit-ADCs in mouse tumor models underscores the importance of linker engineering in optimizing the therapeutic potential of antibody-drug conjugates. For researchers engaged in the preclinical development of ADCs, the EVCit linker offers a robust and effective platform for evaluating novel cancer therapeutics.
A Head-to-Head Comparison of Protease-Cleavable Peptide Linkers for Targeted Therapies
An objective guide for researchers, scientists, and drug development professionals on the performance and characteristics of common protease-cleavable peptide linkers used in targeted drug delivery, such as antibody-drug conjugates (ADCs).
The efficacy of targeted therapies, particularly antibody-drug conjugates (ADCs), is critically dependent on the linker connecting the targeting moiety to the potent payload. Protease-cleavable peptide linkers are a cornerstone of modern ADC design, engineered to be stable in systemic circulation and to be efficiently hydrolyzed by proteases that are overexpressed in the tumor microenvironment or within tumor cell lysosomes. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing systemic toxicity.[1][2]
This guide provides a head-to-head comparison of the most prevalent protease-cleavable linkers, supported by experimental data on their cleavage kinetics, plasma stability, and cellular potency. Detailed protocols for key validation assays are also provided to aid researchers in their selection and evaluation process.
Cathepsin B-Cleavable Linkers
Lysosomal proteases, such as Cathepsin B, are frequently overexpressed in various cancer cells, making them an ideal target for triggering intracellular drug release.[] Linkers designed for Cathepsin B cleavage are the most clinically validated class.
-
Valine-Citrulline (Val-Cit): The most widely used and studied dipeptide linker.[4] Upon ADC internalization and trafficking to the lysosome, Cathepsin B recognizes and cleaves the amide bond between citrulline and a self-immolative spacer, typically p-aminobenzyl carbamate (B1207046) (PABC), leading to the release of the unmodified payload.[5][6] While designed for Cathepsin B, studies show other lysosomal proteases like Cathepsin L, S, and F can also cleave the Val-Cit linker, providing a degree of redundancy that may prevent resistance.[5]
-
Valine-Alanine (Val-Ala): A prominent alternative to Val-Cit, the Val-Ala linker is also cleaved efficiently by Cathepsin B.[][7][8] Its primary advantage lies in its lower hydrophobicity compared to Val-Cit. This property can significantly reduce the propensity for ADC aggregation, especially when working with hydrophobic payloads or designing conjugates with high drug-to-antibody ratios (DAR).[4][7][8][]
-
Glutamic Acid-Valine-Citrulline (Glu-Val-Cit): This tripeptide linker was developed to address the poor stability of the Val-Cit linker in rodent plasma. The Val-Cit linker is susceptible to premature cleavage by mouse carboxylesterase Ces1c, which complicates preclinical evaluation.[10][11] The addition of a charged glutamic acid residue at the P3 position effectively shields the linker from Ces1c while maintaining its susceptibility to Cathepsin B, dramatically enhancing its stability in mouse models.[11]
-
Gly-Gly-Phe-Gly (GGFG): This tetrapeptide linker is notably used in the highly successful ADC, Enhertu (Trastuzumab deruxtecan).[][12][13] It is designed for efficient cleavage by lysosomal proteases, including Cathepsin B and Cathepsin L, leading to the release of its potent topoisomerase I inhibitor payload.[6][12][13]
Quantitative Comparison: Cathepsin B-Cleavable Linkers
| Linker Sequence | Relative Cleavage Rate (vs. Val-Cit) | Plasma Stability (Human) | Plasma Stability (Mouse) | Key Characteristics |
| Val-Cit | Baseline | High (Half-life > 200 hours)[11] | Low ( >95% payload loss after 14 days)[7][14] | Benchmark linker; well-validated clinically. Susceptible to premature cleavage in rodents.[10][11] |
| Val-Ala | ~50%[7] | High | Low (Hydrolyzed within 1 hour in one study)[7] | Lower hydrophobicity; reduces aggregation at high DARs.[4][7][] |
| Phe-Lys | ~30-fold faster (by isolated Cathepsin B)[15] | Lower (Half-life ~12.5 hours)[11] | Lower than Val-Cit[11] | Very rapid cleavage by isolated enzyme, but similar to Val-Cit in lysosomal extracts. |
| Glu-Val-Cit | Maintained | High (No significant degradation after 28 days)[14] | High (Almost no cleavage after 14 days)[7][14] | Designed to overcome poor stability in mouse plasma, enabling more reliable preclinical studies.[] |
| GGFG | Efficient (cleaved by Cathepsin B & L)[6][12] | High | High | Used in clinically successful high-DAR ADCs like Enhertu.[][12][13] |
Matrix Metalloproteinase (MMP)-Cleavable Linkers
MMPs are a family of zinc-dependent endopeptidases that are often overexpressed in the extracellular matrix of tumors, where they play a key role in invasion and metastasis. MMP-cleavable linkers are designed to release their payload in the tumor microenvironment, which can be advantageous for killing tumor cells without requiring ADC internalization.
-
GPLGVRG / GPLGIAGQ: These peptide sequences are well-characterized substrates for MMP-2 and MMP-9.[16][17] They can be incorporated into linkers to create ADCs or nanoparticles that respond to the tumor microenvironment, releasing their therapeutic payload extracellularly.[16][18]
Quantitative Comparison: MMP-Cleavable Linkers
| Linker Sequence | Target Enzyme | kcat/Km (M⁻¹s⁻¹) | Key Characteristics |
| Ac-PLG-Mpa-AR-NH₂ | MMP-2 | 1,600[15] | Represents a class of synthetic substrates for MMPs. |
| Ac-PLG-Mpa-AR-NH₂ | MMP-9 | 1,400[15] | Shows similar efficiency for MMP-9 and MMP-2. |
| GPLGIAGQ | MMP-2 | N/A | Commonly used in MMP-2 responsive drug delivery systems.[16][18] |
Note: Kinetic data for MMP-cleavable linkers is highly dependent on the full substrate sequence and experimental conditions. The values presented are for specific model substrates.
Caspase-Cleavable Linkers
Caspases are a family of cysteine proteases that are the central executioners of apoptosis (programmed cell death). Caspase-cleavable linkers are a novel strategy designed to be cleaved by active caspases, such as Caspase-3, within a tumor cell that has already initiated apoptosis.
-
Asp-Glu-Val-Asp (DEVD): This tetrapeptide sequence is the recognition and cleavage site for executor caspases, primarily Caspase-3 and Caspase-7.[19] An ADC with a DEVD linker can release its payload upon entering an apoptotic cell. A recent innovative approach uses this mechanism to trigger extracellular cleavage of the linker on bystander ADCs, propagating a potent killing effect to adjacent, antigen-negative tumor cells.[20]
Quantitative Comparison: Caspase-Cleavable Linkers
| Linker Sequence | Target Enzyme | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Key Characteristics | | --- | --- | --- | --- | | Ac-DEVD-pNA | Caspase-3 | 24.3 | 8,971 | Colorimetric substrate, good for general activity but shows cross-reactivity with Caspase-7.[19] | | Ac-DEVD-AFC | Caspase-3 | 14.8 | 175,675 | Fluorogenic substrate with higher sensitivity and catalytic efficiency than pNA-based substrates.[19] | | Ac-DEVD-AMC | Caspase-3 | 10 | N/A | Common fluorogenic substrate with good Michaelis-Menton kinetics for Caspase-3.[21] |
Note: Kinetic parameters are for model substrates and can vary based on the reporter molecule and assay conditions.
Visualizations
ADC Mechanism of Action with Protease-Cleavable Linker
References
- 1. adcreview.com [adcreview.com]
- 2. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. iphasebiosci.com [iphasebiosci.com]
- 13. iphasebiosci.com [iphasebiosci.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. Matrix Metalloproteinase-2-Responsive Peptide-Modified Cleavable PEGylated Liposomes for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Fmoc-Glu(Boc)-Val-Cit-PAB-PNP
For researchers, scientists, and drug development professionals, the proper handling and disposal of Fmoc-Glu(Boc)-Val-Cit-PAB-PNP, a pivotal linker in the synthesis of antibody-drug conjugates (ADCs), are paramount to ensuring laboratory safety and experimental integrity. This guide provides immediate, procedural, and step-by-step guidance for its safe operational use and disposal.
Hazard Identification and Safety Precautions
Component Hazard Summary
| Component | CAS Number | Known Hazards |
| Fmoc (9-fluorenylmethyloxycarbonyl) | 28920-43-6 | Base-labile protecting group.[1][2] |
| Glu(Boc) (Glutamic acid with tert-butyloxycarbonyl protection) | 33295-15-5 (L-Glu) | Acid-labile protecting group.[3][4][5][6] |
| Val (Valine) | 72-18-4 (L-Val) | Generally low toxicity; high doses may cause adverse effects.[7][8][9] |
| Cit (Citrulline) | 372-75-8 (L-Cit) | May cause skin, eye, and respiratory irritation.[10][11][12][13] |
| PAB (p-aminobenzyl alcohol) | 623-04-1 | Harmful if swallowed, may cause skin sensitization, and is irritating to eyes, respiratory system, and skin.[14][15][16] |
| PNP (p-nitrophenyl) carbonate | 5070-13-3 (Bis(p-nitrophenyl) carbonate) | Harmful if swallowed, causes skin and serious eye irritation.[17][18][19][20] |
Given the hazardous nature of some components, particularly the PAB and PNP groups, and its intended use in synthesizing potent ADCs, Fmoc-Glu(Boc)-Val-Cit-PAB-PNP should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to minimize exposure.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects against dust particles and splashes. |
| Hand Protection | Disposable nitrile gloves (double gloving recommended). Change gloves immediately upon contamination. | Prevents skin contact with the chemical. |
| Body Protection | A standard laboratory coat is required. Consider a disposable gown when handling larger quantities. | Protects skin and clothing from contamination. |
| Respiratory Protection | A dust mask or respirator is recommended when weighing or handling the lyophilized powder to prevent inhalation. | Avoids inhalation of fine particles. |
| General Attire | Long pants and closed-toe shoes must be worn in the laboratory. | Provides a basic level of body protection. |
Operational Plan: Step-by-Step Handling Protocol
Storage and Preparation:
-
Storage: Store Fmoc-Glu(Boc)-Val-Cit-PAB-PNP at -20°C in a desiccated, dark environment to maintain its integrity.[]
-
Preparation for Use: Before opening, allow the container to warm to room temperature inside a desiccator to prevent condensation.
-
Weighing: Conduct weighing operations in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
Handling in Solution:
-
Solvent Choice: Use appropriate anhydrous solvents as recommended by the experimental protocol.
-
Containment: Perform all manipulations of the compound in a certified chemical fume hood.
-
Spill Prevention: Use secondary containment (e.g., a tray) for all containers holding the compound or its solutions.
Disposal Plan: Step-by-Step Waste Management
All waste containing Fmoc-Glu(Boc)-Val-Cit-PAB-PNP must be treated as hazardous chemical waste.
Solid Waste:
-
Collection: Collect all contaminated solid waste (e.g., pipette tips, gloves, weighing paper) in a designated, clearly labeled, leak-proof container.
-
Decontamination of Labware: Immerse contaminated, non-disposable labware in a 10% bleach solution for at least 30 minutes, followed by thorough rinsing. The bleach solution should then be disposed of as liquid chemical waste.
-
Disposal: Dispose of the sealed solid waste container through your institution's hazardous waste management program.
Liquid Waste:
-
Collection: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled waste container.
-
Inactivation (Optional, consult EHS): For larger quantities, chemical inactivation may be considered. A common method for peptide-related waste is treatment with a 10% bleach solution. However, the reactivity of this specific compound with bleach should be evaluated on a small scale first. The resulting solution must still be disposed of as hazardous waste.
-
Disposal: Dispose of the liquid waste container through your institution's environmental health and safety (EHS) office. Do not discharge to the sewer.
Empty Containers:
-
Rinsing: Thoroughly rinse empty containers with a suitable solvent (e.g., the solvent used in the experiment).
-
Rinsate Collection: Collect the rinsate as hazardous liquid waste.
-
Container Disposal: Deface the original label and dispose of the rinsed container as regular laboratory waste, in accordance with institutional policies.
Experimental Workflow and Logical Relationships
The following diagram outlines the logical flow for the safe handling and disposal of Fmoc-Glu(Boc)-Val-Cit-PAB-PNP.
Caption: Workflow for handling and disposal of Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP.
References
- 1. benchchem.com [benchchem.com]
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